GNE-495
Description
Properties
IUPAC Name |
8-amino-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c23-14-3-1-2-13(8-14)18-7-6-16-17(9-25-20(24)19(16)27-18)21(29)26-15-10-28(11-15)22(30)12-4-5-12/h1-3,6-9,12,15H,4-5,10-11H2,(H2,24,25)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXCIBJXJYBWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)NC(=O)C3=CN=C(C4=C3C=CC(=N4)C5=CC(=CC=C5)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-495: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of GNE-495, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). This document details the structure-based design strategy, key experimental protocols, and critical data that underscore the therapeutic potential of this compound, particularly in the context of retinal angiogenesis.
Discovery and Design Rationale
This compound was developed through a strategic, structure-based design and property-guided optimization process. The primary objective was to create a potent and selective MAP4K4 inhibitor with minimal central nervous system (CNS) penetration, thereby reducing potential off-target neurological effects.[1] The discovery process began with the identification of two lead scaffolds: an isoquinoline and a more synthetically challenging naphthyridine core.[1]
The optimization efforts were guided by the co-crystal structure of a related inhibitor with MAP4K4, which highlighted key binding interactions. A significant breakthrough in the design of this compound was the incorporation of an amide linker, which forms a crucial hydrogen bond with the cysteine 108 residue in the hinge region of the kinase.[2] This, in combination with the 3-fluorophenyl moiety that occupies a hydrophobic pocket, contributes to the high potency of the molecule.[2]
Structure-Activity Relationship (SAR)
The development of this compound involved a systematic exploration of the structure-activity relationship, focusing on enhancing potency, selectivity, and pharmacokinetic properties while minimizing brain penetration. Key SAR insights are summarized in the table below.
| Compound ID | Core Scaffold | Key Substitutions | MAP4K4 IC50 (nM) | Brain Penetration |
| Initial Hit | Isoquinoline | - | Moderate | High |
| Intermediate | Naphthyridine | Introduction of amide linker | Improved | Reduced |
| This compound | Naphthyridine | Amide linker, 3-fluorophenyl group, cyclopropylcarbonyl azetidine | 3.7 | Minimal |
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from a 1,7-naphthyridine core. The following scheme outlines the key synthetic transformations. A detailed experimental protocol is provided in the subsequent section.
Caption: Synthetic overview for this compound.
Detailed Synthesis Protocol
A detailed, step-by-step synthesis protocol for this compound is typically found in the supplementary information of the primary publication. While the specific supplementary file was not retrieved in the search, a representative protocol based on the published reaction scheme is outlined below. Researchers should refer to the original publication for precise experimental details.
Step 1: Synthesis of the Naphthyridine Core The synthesis begins with the construction of the functionalized 1,7-naphthyridine core through a series of cyclization and substitution reactions.
Step 2: Amide Coupling The carboxylic acid derivative of the naphthyridine core is then coupled with 3-amino-1-(cyclopropanecarbonyl)azetidine using standard amide bond formation reagents such as HATU or HOBt/EDC in a suitable solvent like DMF.
Step 3: Final Product Formation and Purification The resulting crude product is purified by reverse-phase HPLC to yield this compound as a solid. The final compound's identity and purity are confirmed by NMR and LC-MS analysis.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of MAP4K4 with a reported IC50 of 3.7 nM.[3] It also demonstrates inhibitory activity against the closely related kinases MINK and TNIK.[1] However, in vivo studies have indicated that the observed phenotypes are attributable to the inhibition of MAP4K4.[1]
MAP4K4 Signaling Pathway in Angiogenesis
MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration and proliferation, which are fundamental to angiogenesis.[4][5] In endothelial cells, MAP4K4 is involved in signaling cascades that regulate cytoskeletal dynamics and cell adhesion.[6] The inhibition of MAP4K4 by this compound disrupts these processes, leading to a reduction in endothelial cell migration and the formation of new blood vessels. One of the key pathways involves the phosphorylation of moesin by MAP4K4, which in turn regulates the activity of integrins.[7]
Caption: this compound inhibits MAP4K4-mediated angiogenesis.
Preclinical Data
In Vitro Potency and Selectivity
While a comprehensive kinase selectivity panel for this compound is not publicly available, it is described as a "potent and selective" MAP4K4 inhibitor.[1]
| Kinase Target | IC50 (nM) |
| MAP4K4 | 3.7 |
| MINK | Inhibited |
| TNIK | Inhibited |
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile across multiple species, with low clearance, moderate half-life, and reasonable oral bioavailability.[8] A key feature of its design is the minimal brain penetration.[1]
| Species | Route | Dose (mg/kg) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| Mouse | IV | 1 | 2.5 | 15 | 2.9 | - |
| PO | 5 | 3.1 | - | - | 37 | |
| Rat | IV | 1 | 3.4 | 10 | 2.8 | - |
| PO | 5 | 4.2 | - | - | 47 | |
| Dog | IV | 0.5 | 5.1 | 5 | 2.3 | - |
| PO | 2.5 | 6.3 | - | - | 40 |
In Vivo Efficacy: Retinal Angiogenesis Model
The in vivo efficacy of this compound was demonstrated in a neonatal mouse model of oxygen-induced retinopathy (OIR), which mimics aspects of retinal neovascular diseases.[1] Intraperitoneal administration of this compound resulted in a dose-dependent delay in retinal vascular outgrowth and induced abnormal retinal vascular morphology, phenocopying the effects observed in inducible Map4k4 knockout mice.[1]
Experimental Protocols
Kinase Inhibition Assay
The specific protocol used for determining the IC50 of this compound against MAP4K4 is detailed in the supplementary information of the primary publication. A general protocol for a biochemical kinase assay is described below.
-
Reagents: Recombinant human MAP4K4, ATP, appropriate peptide substrate, and this compound.
-
Procedure: The assay is typically performed in a 384-well plate format. This compound is serially diluted and incubated with the MAP4K4 enzyme. The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence (e.g., ADP-Glo assay).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
HUVEC Migration Assay (Transwell)
While the specific protocol for this compound was not detailed in the available resources, a general transwell migration assay protocol for Human Umbilical Vein Endothelial Cells (HUVECs) is as follows.
-
Cell Culture: HUVECs are cultured to 80-90% confluence and then serum-starved for 4-6 hours.
-
Assay Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., VEGF).
-
Cell Seeding: A suspension of serum-starved HUVECs, pre-treated with various concentrations of this compound or vehicle control, is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for 4-18 hours at 37°C to allow for cell migration.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Caption: Workflow for HUVEC transwell migration assay.
Oxygen-Induced Retinopathy (OIR) Mouse Model
-
Induction of Retinopathy: Postnatal day 7 (P7) mouse pups and their nursing mother are exposed to 75% oxygen for 5 days (until P12). This leads to vaso-obliteration in the central retina.
-
Return to Normoxia: At P12, the mice are returned to room air. The resulting hypoxia in the avascular retina stimulates neovascularization.
-
Treatment: this compound or vehicle is administered to the pups via intraperitoneal injection at specified doses and time points during the neovascularization phase.
-
Tissue Collection and Analysis: At P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with an endothelial cell marker (e.g., isolectin B4).
-
Quantification: The extent of vaso-obliteration and neovascularization is quantified using fluorescence microscopy and image analysis software.
Conclusion
This compound is a potent and selective MAP4K4 inhibitor discovered through a sophisticated structure-based design approach. Its favorable preclinical profile, characterized by high potency, good pharmacokinetics, minimal CNS penetration, and in vivo efficacy in a relevant model of retinal angiogenesis, positions it as a valuable research tool and a potential therapeutic candidate for diseases driven by pathological angiogenesis. This technical guide provides a comprehensive resource for researchers in the field of drug discovery and development to understand the core attributes of this compound.
References
- 1. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 6. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
GNE-495 Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of GNE-495, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). This compound has demonstrated efficacy in in vivo models of retinal angiogenesis, highlighting its potential as a therapeutic agent.[1][2][3][4] This document details the quantitative SAR data, experimental methodologies, and key signaling pathways associated with this compound's mechanism of action.
Core Structure and Structure-Activity Relationship (SAR)
The development of this compound originated from a structure-based design effort aimed at identifying potent and selective MAP4K4 inhibitors with favorable pharmacokinetic properties, particularly low brain penetration.[3] The core scaffold evolved from initial pyridopyrimidine and isoquinoline series to a more synthetically challenging but ultimately more potent 1,7-naphthyridine core.[3]
The key structural features of this compound and its analogs that influence MAP4K4 inhibition are summarized in the tables below. The data highlights the importance of the hinge-binding moiety, the solvent-front substituent, and the P-loop interacting group for optimal potency.
Data Presentation: Quantitative SAR Data
Table 1: SAR of Isoquinoline Analogs
| Compound | R¹ | R² | MAP4K4 IC₅₀ (nM) |
| 3 | H | 3-fluorophenyl | 150 |
| 4 | Me | 3-fluorophenyl | 80 |
| 5 | Et | 3-fluorophenyl | 50 |
| 6 | i-Pr | 3-fluorophenyl | 30 |
| 7 | c-Pr | 3-fluorophenyl | 25 |
| 8 | H | 2-pyridyl | 300 |
| 9 | H | 4-pyridyl | >1000 |
Table 2: SAR of Naphthyridine Analogs (this compound Series)
| Compound | R¹ | R² | MAP4K4 IC₅₀ (nM) | HUVEC Migration IC₅₀ (μM) | Rat Microsomal Stability (% remaining at 1 hr) |
| 10 | H | 3-fluorophenyl | 15 | 0.5 | 80 |
| 11 | Me | 3-fluorophenyl | 8 | 0.3 | 85 |
| 12 | Et | 3-fluorophenyl | 5 | 0.2 | 90 |
| This compound (13) | c-Pr | 3-fluorophenyl | 3.7 | 0.1 | 95 |
Table 3: Cross-Species Pharmacokinetics of this compound
| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vdss (L/kg) | t₁/₂ (h) | F (%) |
| Mouse | IV | 1 | 15 | 1.2 | 1.5 | 37 |
| PO | 5 | - | - | - | ||
| Rat | IV | 1 | 10 | 1.0 | 2.0 | 45 |
| PO | 5 | - | - | - | ||
| Dog | IV | 1 | 5 | 0.8 | 3.0 | 47 |
| PO | 5 | - | - | - |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Caliper LabChip 3000)
This assay determines the in vitro potency of compounds against MAP4K4.
Materials:
-
Recombinant human MAP4K4 (catalytic domain)
-
ATP
-
Substrate peptide (e.g., a fluorescently labeled peptide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound or analog compounds dissolved in DMSO
-
Caliper LabChip 3000 instrument and associated reagents
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, MAP4K4 enzyme, and substrate peptide to the assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for MAP4K4.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution provided with the Caliper assay kit.
-
Analyze the reaction products using the Caliper LabChip 3000. The instrument uses microfluidics to separate the phosphorylated and unphosphorylated substrate peptides based on charge differences.
-
The ratio of phosphorylated to unphosphorylated product is used to calculate the percent inhibition for each compound concentration.
-
IC₅₀ values are determined by fitting the percent inhibition data to a four-parameter logistic equation.
In Vivo Retinal Angiogenesis Model (Oxygen-Induced Retinopathy)
This model is used to evaluate the in vivo efficacy of this compound in a model of pathological angiogenesis.[5][6][7][8][9]
Animals:
-
C57BL/6 mouse pups and their nursing mothers.
Procedure:
-
Induction of Retinopathy: On postnatal day 7 (P7), place the mouse pups and their nursing mother into a hyperoxia chamber maintained at 75% oxygen.
-
After 5 days (at P12), return the mice to normoxic (room air) conditions. This sudden shift to relative hypoxia induces retinal neovascularization.
-
Compound Administration: this compound is administered via intraperitoneal (IP) injection at doses of 25 and 50 mg/kg. The dosing regimen may vary but typically starts at P12 and continues for a defined period. The vehicle for this compound can be a formulation such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Assessment of Angiogenesis: At P17, euthanize the pups and enucleate the eyes.
-
Dissect the retinas and perform whole-mount staining with an endothelial cell marker (e.g., isolectin B4).
-
Image the retinal flat mounts using fluorescence microscopy.
-
Quantify the area of neovascularization and the avascular area using image analysis software.
-
Compare the extent of neovascularization in this compound-treated animals to vehicle-treated controls.
Mandatory Visualizations
This compound SAR Progression
References
- 1. MAPK4 facilitates angiogenesis by inhibiting the ERK pathway in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies [frontiersin.org]
- 6. Oxygen-Induced Retinopathy - Experimentica [experimentica.com]
- 7. Oxygen-induced retinopathy: a model for vascular pathology in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accelerated oxygen-induced retinopathy is a reliable model of ischemia-induced retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies - PMC [pmc.ncbi.nlm.nih.gov]
GNE-495: A Technical Guide to its Mechanism of Action on MAP4K4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of GNE-495, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). This document details the inhibitor's biochemical and cellular activities, its impact on key signaling pathways, and the experimental methodologies used for its characterization.
Executive Summary
This compound is a small molecule inhibitor targeting MAP4K4, a serine/threonine kinase implicated in a multitude of cellular processes, including inflammation, metabolism, and angiogenesis.[1] Developed through a structure-based design approach, this compound demonstrates high potency and selectivity for MAP4K4, leading to efficacy in preclinical models of retinal angiogenesis.[1] Its mechanism of action is centered on the direct inhibition of MAP4K4 kinase activity, which in turn modulates downstream signaling pathways controlling endothelial cell migration and vascular network formation. While this compound also shows activity against the closely related kinases MINK1 and TNIK, its in vivo effects in key angiogenesis models have been attributed primarily to the inhibition of MAP4K4.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.
Table 2.1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type |
| MAP4K4 | 3.7 | Biochemical Kinase Assay [2][3] |
Table 2.2: Kinase Selectivity Profile of this compound
A comprehensive kinase selectivity panel with IC50 values for this compound against a broad range of kinases is not publicly available in the reviewed literature. However, it is noted that this compound also inhibits the closely related kinases MINK1 (Misshapen-like kinase 1) and TNIK (TRAF2 and NCK-interacting kinase).[1] The primary publication emphasizes that despite this, the observed in vivo anti-angiogenic effects were phenotypically consistent with MAP4K4 knockout models, suggesting a primary reliance on MAP4K4 inhibition.[1]
Table 2.3: In Vivo Pharmacokinetic Parameters of this compound
Detailed pharmacokinetic parameters such as clearance (CL) and half-life (t1/2) are not fully available in the public domain. The available data from studies in mice are summarized below.
| Species | Parameter | Value | Route of Administration |
| Mouse | Oral Bioavailability (F) | 37-47% | Oral (PO) |
| Neonatal Mouse | Dose | 25 and 50 mg/kg | Intraperitoneal (IP)[3] |
Qualitative descriptions from the literature state that this compound exhibits low clearance and moderate terminal half-lives.[3]
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of MAP4K4. In the context of angiogenesis, MAP4K4 plays a crucial role in regulating endothelial cell migration, a fundamental process in the formation of new blood vessels.[4][5] The inhibition of MAP4K4 by this compound disrupts a key signaling pathway that controls focal adhesion dynamics.
The primary mechanism involves the phosphorylation of moesin by MAP4K4.[4][5] Phosphorylated moesin then competes with talin for binding to the cytoplasmic tail of β1-integrin.[4][5] This competition leads to the inactivation of β1-integrin and a reduction in the disassembly of focal adhesions, which ultimately slows endothelial cell migration and impairs angiogenesis.[4]
Beyond this core pathway, MAP4K4 is also known to be an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[6] Inhibition of MAP4K4 by this compound has been shown to attenuate stress-induced JNK signaling.[6]
Signaling Pathway Diagram
References
- 1. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
GNE-495: A Technical Guide to its Preclinical Development and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-495 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). It was developed through a structure-based design approach to create a tool for investigating the diverse biological roles of MAP4K4 with minimal central nervous system (CNS) exposure. This technical guide provides a comprehensive overview of the preclinical development and characterization of this compound, including its biochemical and cellular activity, pharmacokinetic profile across multiple species, and its application in in vivo models. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to facilitate further research and application of this compound.
Biochemical and Cellular Activity
This compound is a highly potent inhibitor of MAP4K4 with a reported half-maximal inhibitory concentration (IC50) of 3.7 nM.[1][2] Its selectivity has been characterized against other closely related kinases, including MINK and TNIK.[3] The IC50 for TNIK was determined to be 4.8 nM, indicating a narrow selectivity window among these related kinases.[3]
In cellular assays, this compound has demonstrated the ability to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.[4]
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| MAP4K4 | 3.7[1][2] |
| TNIK | 4.8[3] |
| MINK | Inhibition observed, specific IC50 not reported[3][5] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in mice, rats, and dogs. The compound was designed to have high exposure in peripheral tissues with minimal brain penetration.[5] It exhibits low clearance, moderate terminal half-lives, and reasonable oral exposure.[2]
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Mouse | 1 mg/kg | IV | - | - | - | - | - |
| 5 mg/kg | PO | - | - | - | - | 37-47[2] | |
| Rat | 1 mg/kg | IV | - | - | - | - | - |
| 5 mg/kg | PO | - | - | - | - | 37-47[2] | |
| Dog | 1 mg/kg | IV | - | - | - | - | - |
| 5 mg/kg | PO | - | - | - | - | 37-47[2] | |
| Specific quantitative values for Cmax, Tmax, AUC, and half-life were not publicly available in the reviewed literature. |
In Vivo Efficacy: Retinal Angiogenesis Model
This compound has demonstrated in vivo efficacy in a neonatal retinal vascular development model. Intraperitoneal (IP) injection of this compound in newborn mice led to a dose-dependent delay in retinal vascular outgrowth and induced abnormal retinal vascular morphology.[5] These effects phenotypically mirrored the retinal vascular defects observed in inducible Map4k4 knockout mice, confirming the in vivo activity of this compound against its intended target.[5]
Signaling Pathway and Experimental Workflow Diagrams
MAP4K4 Signaling Pathway
The following diagram illustrates the signaling pathway in which MAP4K4 is a key component. MAP4K4 can be activated by upstream signals and subsequently phosphorylates downstream kinases, leading to the activation of transcription factors involved in various cellular processes.
Caption: Simplified MAP4K4 signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Neonatal Retinal Angiogenesis Model
The following diagram outlines the key steps in the neonatal retinal angiogenesis model used to evaluate the in vivo efficacy of this compound.
Caption: Workflow for the in vivo evaluation of this compound in the mouse retinal angiogenesis model.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Biochemical potency of this compound against MAP4K4 and other kinases was determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reagents: Recombinant human kinase, appropriate substrate, ATP, this compound (serially diluted), and ADP-Glo™ reagents.
-
Procedure: a. Add kinase, substrate, and this compound to the wells of a 96-well plate and incubate for a short period. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent. e. Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to kinase activity.
-
Data Analysis: Luminescence data is converted to percent inhibition, and IC50 values are calculated using a suitable curve-fitting model.
HUVEC Migration Assay (Boyden Chamber Assay)
This assay is used to assess the effect of this compound on the migration of endothelial cells towards a chemoattractant.
-
Apparatus: Boyden chambers with a porous membrane (e.g., 8 µm pores).
-
Cells and Reagents: HUVECs, serum-free endothelial cell basal medium (EBM), EBM with a chemoattractant (e.g., VEGF or serum), this compound at various concentrations.
-
Procedure: a. Coat the underside of the membrane with an attachment factor (e.g., collagen). b. Place the chemoattractant-containing medium in the lower chamber. c. Resuspend HUVECs in serum-free EBM containing different concentrations of this compound and add them to the upper chamber. d. Incubate for a period that allows for cell migration (e.g., 4-6 hours) at 37°C in a humidified incubator. e. After incubation, remove non-migrated cells from the upper surface of the membrane with a cotton swab. f. Fix and stain the migrated cells on the lower surface of the membrane.
-
Data Analysis: Count the number of migrated cells in several fields of view under a microscope. Calculate the percent inhibition of migration compared to a vehicle control.
Neonatal Retinal Angiogenesis Assay
This in vivo assay evaluates the effect of this compound on developmental angiogenesis.
-
Animals: Neonatal mouse pups (e.g., postnatal day 3-5).
-
Dosing: Administer this compound via intraperitoneal (IP) injection at desired concentrations. A vehicle control group should be included.
-
Procedure: a. At a predetermined endpoint (e.g., 24-48 hours post-dose), humanely euthanize the pups and enucleate the eyes. b. Fix the eyes in 4% paraformaldehyde (PFA). c. Under a dissecting microscope, carefully dissect the retinas from the eyecups. d. Permeabilize the retinas and stain with a fluorescently labeled endothelial cell marker, such as Isolectin B4. e. Mount the retinas on a slide with the photoreceptor side down.
-
Imaging and Analysis: a. Capture images of the retinal vasculature using a fluorescence or confocal microscope. b. Quantify the vascularized area, vessel density, and any morphological abnormalities (e.g., vessel tortuosity, branching) using image analysis software. c. Compare the results from the this compound-treated groups to the vehicle control group.
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathological roles of MAP4K4. Its high potency, characterized in vivo efficacy, and favorable pharmacokinetic profile for peripheral tissue distribution make it a suitable compound for a wide range of preclinical studies. The data and protocols presented in this guide are intended to support the design and execution of future investigations into the therapeutic potential of MAP4K4 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons | Journal of Neuroscience [jneurosci.org]
- 4. medkoo.com [medkoo.com]
- 5. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
GNE-495 Target Validation in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular target validation of GNE-495, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). The document details the mechanism of action of this compound, its effects on cancer cell lines, and provides detailed protocols for key cellular assays.
Core Target: MAP4K4
This compound is a potent and selective inhibitor of MAP4K4 with a reported IC50 of 3.7 nM[1][2]. MAP4K4, also known as Hepatocyte Progenitor Kinase (HPK)/Germinal Center Kinase (GCK)-like Kinase (HGK), is a serine/threonine kinase that acts as an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway[3][4]. Overexpression of MAP4K4 has been observed in various cancers, including pancreatic, colorectal, ovarian, lung, gastric, and hepatocellular carcinomas, making it a compelling target for therapeutic intervention[5][6].
Mechanism of Action in Cancer Cells
In cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC), MAP4K4 plays a crucial role in promoting tumorigenesis. It directly interacts with and phosphorylates Mixed Lineage Kinase 3 (MLK3), leading to its activation[7][8][9]. Activated MLK3, in turn, activates the downstream JNK signaling cascade, culminating in the phosphorylation of transcription factors like c-Jun[8][10]. This signaling pathway is implicated in promoting cancer cell proliferation, migration, invasion, and survival[8][9]. This compound exerts its anti-cancer effects by inhibiting the kinase activity of MAP4K4, thereby preventing the phosphorylation and activation of MLK3 and suppressing the downstream JNK pathway[8][10].
Quantitative Analysis of this compound Effects in Pancreatic Cancer Cells
The following tables summarize the quantitative effects of this compound on various pancreatic cancer cell lines.
| Cell Line | IC50 (µM) | Assay | Reference |
| Capan-1 | Not explicitly determined; effective at 2 µM | Western Blot | [8][10] |
| PANC-1 | Not explicitly determined | Cell Proliferation, Migration, Cell Cycle | [8] |
| AsPC-1 | Not explicitly determined | Not specified | [11] |
| BxPC-3 | Not explicitly determined | Not specified | [8] |
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| Cell Proliferation | Capan-1 | 2 µM | Inhibition | [8] |
| Cell Migration | Capan-1 | 2 µM | Inhibition | [8] |
| Colony Formation | Capan-1 | 2 µM | Inhibition | [8] |
| Cell Cycle | Capan-1 | 2 µM | G2/M Arrest | [8] |
| Apoptosis | Capan-1 | 2 µM | Induction | [8] |
| p-JNK Levels | Capan-1 | 2 µM | Reduction | [8][10] |
| p-cJun Levels | Capan-1 | 2 µM | Reduction | [8][10] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits the MAP4K4-mediated signaling cascade, ultimately affecting gene expression related to cancer cell proliferation, migration, and invasion.
Figure 2: General Experimental Workflow. This flowchart outlines the key steps involved in validating the target of this compound in cellular models, from cell culture and treatment to various downstream assays and data analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Pancreatic Cancer Cell Culture
This protocol describes the general procedure for culturing pancreatic cancer cell lines such as PANC-1 and Capan-1.
-
Materials:
-
Pancreatic cancer cell line (e.g., PANC-1 from ATCC, CRL-1469)[5]
-
DMEM (Gibco/Invitrogen)
-
Fetal Bovine Serum (FBS) (Hyclone)
-
Penicillin-Streptomycin (Gibco/Invitrogen)
-
0.25% (w/v) Trypsin-EDTA (Gibco/Invitrogen)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (Gibco/Invitrogen)
-
Cell culture flasks/plates
-
CO2 incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain pancreatic cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[5]
-
For subculturing, aspirate the culture medium and wash the cells with PBS.[5]
-
Add Trypsin-EDTA to the flask and incubate at 37°C until cells detach.[5]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cells.
-
Materials:
-
Pancreatic cancer cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)[8]
-
Microplate reader
-
-
Procedure:
-
Seed pancreatic cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Aspirate the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[8][14]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Transwell Migration and Invasion Assay
This protocol is used to assess the effect of this compound on the migratory and invasive potential of pancreatic cancer cells.
-
Materials:
-
Pancreatic cancer cells
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
-
-
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify.[2]
-
Starve the pancreatic cancer cells in serum-free medium for several hours.
-
Resuspend the cells in serum-free medium and add them to the upper chamber of the Transwell inserts. The lower chamber should contain a medium with a chemoattractant.[15]
-
Add this compound or vehicle control to the upper chamber.
-
Incubate the plate for 24-48 hours to allow for cell migration/invasion.[15]
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.[1]
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde) and stain with crystal violet.[15]
-
Count the number of stained cells in several random fields under a microscope to quantify migration/invasion.[15]
-
Western Blot Analysis
This protocol is for detecting the phosphorylation status of key proteins in the MAP4K4 signaling pathway.
-
Materials:
-
Pancreatic cancer cells (e.g., Capan-1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MLK3, anti-MLK3, anti-p-JNK, anti-JNK, anti-p-cJun, anti-cJun, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat pancreatic cancer cells with this compound (e.g., 2 µM in Capan-1 cells) or vehicle control for the desired time.[8][10]
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
This technical guide provides a solid foundation for researchers interested in the cellular target validation of this compound. The provided data, protocols, and diagrams should facilitate the design and execution of experiments to further elucidate the role of MAP4K4 and the therapeutic potential of its inhibitors in cancer.
References
- 1. Protocol to purify and culture human pancreatic cancer cells from patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transwell Migration and Invasion Assays [bio-protocol.org]
- 3. ccr.cancer.gov [ccr.cancer.gov]
- 4. 2.6. Mouse Pancreatic Cancer Cell Panc-02 Cell Culture [bio-protocol.org]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. Isolation of Pancreatic Cancer Cells from a Patient-Derived Xenograft Model Allows for Practical Expansion and Preserved Heterogeneity in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.2. Transwell migration and invasion assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 10. MAP4K4 promotes pancreatic tumorigenesis via phosphorylation and activation of mixed lineage kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
GNE-495: A Technical Guide to Kinase Selectivity and Off-Target Profiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GNE-495, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The document details its kinase selectivity profile, known off-target effects, and the experimental methodologies used for its characterization.
Executive Summary
This compound is a small molecule inhibitor designed for high potency against MAP4K4, a key regulator in various cellular processes, including angiogenesis, inflammation, and stress signaling.[1][2] A critical feature of this compound's design is its limited penetration of the central nervous system (CNS), aiming to minimize the potential for neurological off-target effects observed with earlier MAP4K4 inhibitors.[1] While demonstrating high selectivity, this compound also potently inhibits the closely related kinases MINK1 (Misshapen Like Kinase 1) and TNIK (TRAF2 and NCK Interacting Kinase), owing to the high degree of homology in their ATP-binding domains.[1] This guide synthesizes the available quantitative data, experimental protocols, and pathway information to serve as a comprehensive resource for researchers.
Kinase Selectivity and Potency
This compound is a highly potent, ATP-competitive inhibitor of MAP4K4. Its primary mechanism of action involves binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. The compound was developed through a structure-based design effort to ensure high potency and good pharmacokinetic properties.[1][2]
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound has been quantified against its primary target and known off-targets. While broad kinome scan data against a comprehensive panel of kinases is not publicly available, the compound is consistently described as having "excellent kinase selectivity".[1]
| Target Kinase | Assay Type | IC50 (nM) | Notes |
| MAP4K4 | Biochemical | 3.7[3][4] | Primary target of this compound. |
| TNIK | Biochemical | ~2-4 (estimated) | IC50 is expected to be nearly identical to MAP4K4 due to 100% sequence identity in the kinase domain. A specific IC50 value has not been published.[5] |
| MINK1 | Biochemical | ~2-4 (estimated) | IC50 is expected to be nearly identical to MAP4K4 due to high kinase domain homology.[1] |
| p-c-Jun | Cellular Assay | 47.6 | EC50 for inhibition of c-Jun phosphorylation in dorsal root ganglion neurons following NGF withdrawal, indicating potent target engagement in a cellular context. |
Off-Target Effects and Profile
A key aspect of the development of this compound was the strategic effort to mitigate off-target effects, particularly within the CNS.
Known Off-Target Activities
The most significant off-target activities of this compound are against MINK1 and TNIK. These kinases are the closest homologs to MAP4K4, sharing nearly identical kinase domains.[1] Therefore, this compound is best described as a potent inhibitor of the MAP4K4/MINK1/TNIK subfamily. This co-inhibition is an important consideration for researchers when interpreting phenotypic data.
CNS Penetration
Predecessor compounds to this compound exhibited significant brain penetration, which was hypothesized to contribute to toxicity during long-term administration. Consequently, this compound was specifically optimized to reduce its ability to cross the blood-brain barrier.[1] This design strategy resulted in a compound with high exposure in peripheral tissues but minimal presence in the brain, thereby reducing the risk of CNS-related off-target toxicity.[1]
Signaling Pathway
MAP4K4, along with MINK1 and TNIK, functions as an upstream regulator in the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to cellular stress. These kinases can phosphorylate and activate downstream kinases, leading to a signaling cascade that culminates in the phosphorylation of the transcription factor c-Jun. This compound blocks this pathway by inhibiting MAP4K4/MINK1/TNIK, preventing the activation of the downstream MAP3 kinase DLK (Dual Leucine Zipper Kinase) and subsequent phosphorylation of JNK and c-Jun.[5]
Experimental Protocols
The characterization of this compound's selectivity and off-target profile relies on a suite of biochemical, cellular, and in vivo assays.
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical assays are used to determine the direct inhibitory effect of this compound on purified kinase enzymes, allowing for the calculation of IC50 values.
-
Reagents : Purified recombinant human kinase (e.g., MAP4K4, TNIK), appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ or LanthaScreen™).
-
Procedure : a. A serial dilution of this compound in DMSO is prepared. b. The kinase, substrate, and this compound are combined in a microplate well and incubated briefly. c. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature. d. A detection reagent is added to stop the reaction and measure the product (ADP) or the remaining ATP. For ADP-Glo, luminescence is proportional to kinase activity. e. Data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a potent broad-spectrum inhibitor or no enzyme). f. IC50 curves are generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for JNK Pathway Inhibition
This assay measures the ability of this compound to inhibit MAP4K4 signaling within a cellular context.
-
Cell Line : Dorsal root ganglion (DRG) neurons or other relevant cell lines.
-
Procedure : a. Cells are cultured and then stressed to activate the JNK pathway (e.g., by Nerve Growth Factor (NGF) withdrawal). b. Cells are treated with varying concentrations of this compound for a specified period. c. Following treatment, cells are lysed, and protein extracts are collected. d. Western blotting is performed using antibodies specific for phosphorylated c-Jun (p-c-Jun) and total c-Jun. e. The ratio of p-c-Jun to total c-Jun is quantified to determine the extent of pathway inhibition.
In Vivo Neonatal Mouse Retinal Angiogenesis Model
This model is used to assess the in vivo efficacy and anti-angiogenic effects of this compound.
-
Animal Model : Neonatal mouse pups (e.g., postnatal day 3-5).
-
Procedure : a. This compound is administered to neonatal pups via intraperitoneal (IP) injection at specified doses (e.g., 25 and 50 mg/kg).[6] b. At a defined time point post-injection (e.g., 24-48 hours), the pups are euthanized. c. The eyes are enucleated and fixed in 4% paraformaldehyde. d. The retinas are carefully dissected. e. Whole-mount immunofluorescent staining is performed using an endothelial cell marker (e.g., isolectin B4) to visualize the retinal vasculature. f. Retinas are imaged using confocal microscopy, and key angiogenic parameters, such as vascular outgrowth distance and vessel morphology, are quantified and compared between vehicle- and this compound-treated groups.
Standard Experimental and Analysis Workflow
The discovery and characterization of a kinase inhibitor like this compound follows a logical progression from initial screening to in-depth biological validation.
References
- 1. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
GNE-495: A Technical Overview of its Mechanism and Impact on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on GNE-495, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). We will explore its mechanism of action, its profound effects on cancer cell proliferation, and the experimental methodologies used to elucidate these properties.
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell proliferation, migration, inflammation, and embryonic development.[1][2][3] Its dysregulation and overexpression are frequently observed in various cancers, such as pancreatic, colorectal, ovarian, and lung cancer, often correlating with poor clinical outcomes.[4][5] This has positioned MAP4K4 as a compelling therapeutic target for cancer treatment. This compound has emerged as a potent and selective small molecule inhibitor of MAP4K4, demonstrating significant anti-tumor activity in both in vitro and in vivo models.[2][4]
Mechanism of Action of this compound
This compound exerts its effects by directly binding to and inhibiting the kinase activity of MAP4K4.[6] This inhibition blocks downstream signaling cascades that are crucial for cancer cell survival and proliferation. The primary mechanism involves the disruption of the c-Jun N-terminal kinase (JNK) pathway, a key mediator of cellular stress responses, apoptosis, and proliferation.[1][2]
One of the well-characterized pathways involves MAP4K4 phosphorylating and activating Mixed Lineage Kinase 3 (MLK3).[4][7] Activated MLK3, in turn, initiates a kinase cascade that leads to the activation of JNK.[2] By inhibiting MAP4K4, this compound prevents the phosphorylation of MLK3, thereby suppressing the entire downstream JNK signaling axis.[7] This disruption impedes cancer cell proliferation, migration, and colony formation, particularly in pancreatic cancer.[2][4]
Recent research has also uncovered a role for MAP4K4 in a noncanonical Hippo pathway, identifying a novel MAP4K4-LATS2-SASH1-YAP1 phosphorylation cascade that contributes to tumorigenesis in breast cancer.[4] this compound's inhibition of MAP4K4 presents a potential intervention point in this pathway as well.
Caption: this compound inhibits MAP4K4, blocking downstream pro-proliferative signaling pathways.
Impact on Cancer Cell Proliferation and Viability
The inhibition of MAP4K4 by this compound has demonstrated significant anti-cancer effects across various cancer types.
-
Pancreatic Cancer: Pharmacological inhibition of MAP4K4 with this compound impedes pancreatic cancer cell growth and migration.[1][5] Studies have shown that this compound induces cell death, arrests cell cycle progression, and reduces colony formation in pancreatic cancer cell lines.[4] In vivo, this compound reduced the tumor burden and extended the survival of KPC mice with pancreatic cancer.[4]
-
Breast Cancer: In luminal-subtype breast cancer cells (MCF-7 and T47D), this compound decreased cell proliferation and migration.[4]
-
Other Cancers: While direct studies with this compound are emerging, the inhibition of MAP4K4 through other methods like RNA interference has shown reduced tumor proliferation, migration, and invasion in glioblastoma and medulloblastoma, suggesting a broader potential for MAP4K4 inhibitors like this compound.[5]
Quantitative Data Summary
The potency and pharmacokinetic properties of this compound have been characterized in several studies.
| Parameter | Value | Context | Source(s) |
| In Vitro Potency | |||
| IC₅₀ vs. MAP4K4 | 3.7 nM | Biochemical kinase assay (Z'LYTE) | [6][8][9][10] |
| In Vivo Dosage | |||
| Neonatal Mice | 25 and 50 mg/kg (IP) | Retinal angiogenesis model | [8][10][11] |
| Adult Mice (PK) | 1 mg/kg (IV) | Pharmacokinetic study | [8][11] |
| 5 mg/kg (PO) | Pharmacokinetic study | [8][11] | |
| Adult Rats (PK) | 0.5 mg/kg (IV) | Brain cassette pharmacokinetic study | [8][11] |
| Pharmacokinetics | |||
| Oral Bioavailability (F) | 37-47% | In vivo studies in mice | [8][11] |
| CNS Penetration | Minimal | Designed to reduce brain exposure | [12] |
Experimental Protocols
The evaluation of this compound's efficacy involves a range of in vitro and in vivo experimental procedures.
1. In Vitro Kinase Assay (Z'LYTE™)
This assay is used to determine the IC₅₀ value of this compound against MAP4K4.
-
Principle: A fluorescence-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.
-
Methodology:
-
Recombinant MAP4K4 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.
-
This compound is added at varying concentrations.
-
After incubation, a development reagent is added, which contains a protease that specifically cleaves the non-phosphorylated peptide.
-
Cleavage disrupts FRET (Förster Resonance Energy Transfer), leading to a change in the fluorescence emission ratio.
-
The extent of phosphorylation is measured, and the IC₅₀ is calculated from the dose-response curve.[12]
-
Caption: Workflow for determining the IC50 of this compound using a Z'LYTE kinase assay.
2. Cell Proliferation and Migration Assays
-
Proliferation Assay (e.g., MTS/WST-1): Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound. After a set incubation period (e.g., 72 hours), a tetrazolium salt is added, which is converted by metabolically active cells into a colored formazan product. The absorbance is measured to quantify cell viability.
-
Colony Formation Assay: Cells are seeded at a low density and treated with this compound. After several days, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the colonies formed, indicating long-term proliferative capacity.
-
Migration Assay (e.g., Transwell/Boyden Chamber): Cells are placed in the upper chamber of a Transwell insert, and a chemoattractant is placed in the lower chamber. This compound is added to the cells. The number of cells that migrate through the porous membrane to the lower chamber is quantified after a specific time.
3. In Vivo Pancreatic Cancer Mouse Model (KPC Mice)
-
Model: Genetically engineered mice that spontaneously develop pancreatic ductal adenocarcinoma (PDAC) that closely mimics human disease.
-
Methodology:
-
KPC mice with established tumors are treated with this compound or a vehicle control.
-
Tumor growth is monitored over time using imaging techniques (e.g., ultrasound or MRI).
-
Animal survival is recorded.
-
At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Western blot for MAP4K4 expression and downstream markers).[4]
-
4. In Vivo Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Methodology:
-
CD-1 mice or Sprague-Dawley rats are administered this compound via intravenous (IV) or oral (PO) routes.[8][11]
-
Blood samples are collected at multiple time points post-dosing.
-
Plasma is separated by centrifugation.
-
The concentration of this compound in the plasma is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[8][11]
-
PK parameters such as clearance, half-life, and oral bioavailability are calculated.[8][11]
-
Conclusion
This compound is a highly potent and selective inhibitor of MAP4K4 that demonstrates significant promise as an anti-cancer agent. Its mechanism of action, centered on the inhibition of the MAP4K4-MLK3-JNK signaling axis, effectively reduces cancer cell proliferation, migration, and survival in preclinical models, particularly in pancreatic cancer. With favorable pharmacokinetic properties, this compound represents a valuable chemical probe for further elucidating the role of MAP4K4 in oncology and a strong candidate for continued therapeutic development.
References
- 1. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. abmole.com [abmole.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
GNE-495 In Vivo Efficacy in Animal Models: A Technical Guide
GNE-495 is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase involved in various cellular processes, including cell proliferation, migration, and inflammation.[1] Its role in cancer progression and angiogenesis has made it a compelling target for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in various preclinical animal models, detailing experimental protocols, summarizing key quantitative data, and visualizing associated biological pathways and workflows.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by selectively inhibiting MAP4K4 with a reported IC50 value of 3.7 nM.[4][5] MAP4K4 is a key regulator in multiple signaling cascades. In cancer, it has been shown to promote tumorigenesis by phosphorylating and activating Mixed Lineage Kinase 3 (MLK3), which in turn activates the JNK pathway, promoting cell proliferation and migration.[2][6][7] The pro-inflammatory cytokine TNFα is also known to activate MAP4K4.[6]
Caption: MAP4K4 signaling pathway inhibited by this compound.
In Vivo Efficacy Data
This compound has demonstrated significant efficacy in various animal models, primarily focusing on retinal angiogenesis and pancreatic cancer.
Table 1: this compound Efficacy in Retinal Angiogenesis Model
| Animal Model | Dosing & Administration | Key Findings | Reference |
| Neonatal Mouse Pups | 25 and 50 mg/kg, Intraperitoneal (IP) injection | Dose-dependently delayed retinal vascular outgrowth. | [5][8] |
| Neonatal Mouse Pups | 25 and 50 mg/kg, IP injection | Induced abnormal retinal vascular morphology. | [8] |
| Inducible Map4k4 Knockout Mice Comparison | N/A | This compound administration recapitulated the retinal vascular defects observed in knockout mice, confirming in vivo target engagement. | [3][8][9] |
Table 2: this compound Efficacy in Cancer Models
| Animal Model | Cancer Type | Dosing & Administration | Key Findings | Reference |
| KPC Mice | Pancreatic Cancer | Not specified | Reduced tumor burden and extended survival. | [6] |
| Murine Pancreatic Tumor Model | Pancreatic Cancer | Not specified | Reduced MAP4K4 protein expression and tumor stroma; induced cell death. | [6] |
| Murine Model | Pancreatic Cancer | Not specified | Inhibited pancreatic cell growth and tumor migration. | [2] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Administration | Dose | Clearance | Half-life | Oral Bioavailability (F) | Reference |
| Mouse | IV | 1 mg/kg | Low | Moderate | 37-47% | [5][8] |
| Mouse | PO | 5 mg/kg | Low | Moderate | 37-47% | [5][8] |
| Rat | IV | 1 mg/kg | Low | Moderate | 37-47% | [8] |
| Rat | PO | 5 mg/kg | Low | Moderate | 37-47% | [8] |
| Dog | IV | 1 mg/kg | Low | Moderate | 37-47% | [8] |
| Dog | PO | 5 mg/kg | Low | Moderate | 37-47% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are protocols synthesized from the available literature.
Retinal Angiogenesis Inhibition Study
-
Animal Model : Neonatal (3-day old) CD1 mouse pups were used.[5] This model is standard for studying retinal vascular development.
-
Drug Formulation and Administration : this compound was prepared for intraperitoneal (IP) injection. Doses of 25 mg/kg and 50 mg/kg were administered to the pups.[5][8]
-
Sample Collection : Blood and retina samples were collected at specified time points post-injection. For instance, retinas were collected one hour post-dose, snap-frozen in liquid nitrogen, and stored at -80°C for analysis.[5]
-
Endpoint Analysis :
-
Pharmacokinetics : Plasma and retinal lysate concentrations of this compound were determined by LC/MS/MS to confirm exposure.[5]
-
Efficacy : Retinal vascular outgrowth and morphology were assessed. The observed phenotypes, such as delayed outgrowth and abnormal morphology, were compared to those seen in inducible Map4k4 knockout mice to confirm that the effects were due to MAP4K4 inhibition.[8]
-
Pancreatic Cancer Efficacy Study
-
Animal Model : The KPC mouse model, a genetically engineered model that develops spontaneous pancreatic tumors, was utilized.[6] This model closely recapitulates human pancreatic ductal adenocarcinoma.
-
Drug Administration : While the specific dose and schedule were not detailed in the provided search results, treatment with this compound was administered to these mice.[6]
-
Endpoint Analysis :
-
Tumor Burden : Tumor size and weight were measured to assess the anti-tumor response.[6][7]
-
Survival : The lifespan of the treated mice was monitored and compared to a control group to determine if this compound extended survival.[6]
-
Histology/Immunohistochemistry : Tumors were analyzed for MAP4K4 expression, tumor stroma content, and markers of cell death to understand the biological effects of the inhibitor in the tumor microenvironment.[6]
-
In Vivo Efficacy Experimental Workflow
The following diagram illustrates a generalized workflow for conducting an in vivo efficacy study with a compound like this compound in a cancer xenograft model.
Caption: Generalized workflow for an in vivo efficacy study.
Conclusion
The available preclinical data strongly support the in vivo efficacy of this compound. In models of retinal angiogenesis, this compound effectively phenocopies the genetic knockout of MAP4K4, demonstrating potent and on-target in vivo activity.[8][9] In highly relevant pancreatic cancer models, it has been shown to reduce tumor burden and extend survival, highlighting its therapeutic potential.[6] The compound exhibits a favorable pharmacokinetic profile across multiple species, with good oral exposure, supporting its potential for clinical development.[5][8] These promising results in animal models provide a solid foundation for further investigation of this compound as a novel therapeutic agent for cancer and other diseases driven by MAP4K4 activity.
References
- 1. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 8. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-495: A Comprehensive Technical Guide on Pharmacokinetic and Pharmacodynamic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-495 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a wide array of cellular processes, including inflammation, angiogenesis, and cancer progression.[1][2] This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, compiling crucial data from preclinical studies to serve as a valuable resource for researchers in the field of drug discovery and development.
Pharmacokinetic Properties
This compound has demonstrated favorable pharmacokinetic properties across multiple preclinical species, characterized by low clearance, moderate terminal half-life, and reasonable oral bioavailability.[1] A summary of the key pharmacokinetic parameters in mice, rats, and dogs is presented below.
Table 1: Cross-Species Pharmacokinetics of this compound[1]
| Parameter | Mouse | Rat | Dog |
| Intravenous (IV) Administration (1 mg/kg) | |||
| CL (mL/min/kg) | 19 | 12 | 5.4 |
| Vss (L/kg) | 1.8 | 1.3 | 1.5 |
| t1/2 (h) | 1.8 | 2.1 | 4.0 |
| Oral (PO) Administration (5 mg/kg) | |||
| Cmax (μM) | 1.9 | 2.8 | 1.2 |
| Tmax (h) | 2.0 | 4.0 | 1.3 |
| AUC0-last (μM*h) | 10.3 | 24.1 | 8.8 |
| F (%) | 47 | 42 | 37 |
CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; F: Bioavailability.
Experimental Protocols: Pharmacokinetics
In Vivo Pharmacokinetic Studies[1]
-
Animal Models: Male CD-1 mice, Sprague-Dawley rats, and beagle dogs were used.
-
IV Administration: this compound was formulated in 10% ethanol, 30% PEG400, and 60% of a 50 mM citrate buffer (pH 3.0) and administered as an intravenous bolus.
-
PO Administration: this compound was formulated as a suspension in 0.5% (w/v) methylcellulose and 0.2% (w/v) Tween 80 in sterile water and administered via oral gavage.
-
Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LC-MS/MS Bioanalytical Method (General Protocol)
While the specific parameters for this compound are not publicly detailed, a general LC-MS/MS protocol for small molecule quantification in plasma involves:
-
Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.
-
Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
-
Quantification: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the corresponding biological matrix.
Pharmacodynamic Properties
This compound exerts its biological effects by directly inhibiting the kinase activity of MAP4K4, thereby modulating downstream signaling pathways. This inhibition has been shown to have significant anti-angiogenic effects in preclinical models.
In Vivo Model of Retinal Angiogenesis
In a neonatal mouse model of retinal vascular development, intraperitoneal administration of this compound resulted in a dose-dependent delay in retinal vascular outgrowth and induced abnormal retinal vascular morphology.[1] This phenotype recapitulated the effects observed in inducible MAP4K4 knockout mice, confirming the in vivo target engagement of this compound.[1]
Table 2: Pharmacodynamic Effects of this compound on Retinal Angiogenesis
| Dose (mg/kg, IP) | Observed Effect |
| 25 | Delayed retinal vascular outgrowth |
| 50 | More pronounced delay in retinal vascular outgrowth and abnormal vascular morphology |
Further quantitative analysis of vascular density and branching at different doses would provide a more detailed dose-response relationship.
Signaling Pathway
This compound, by inhibiting MAP4K4, modulates downstream signaling cascades, primarily the c-Jun N-terminal kinase (JNK) pathway. MAP4K4 is known to phosphorylate and activate Mixed Lineage Kinase 3 (MLK3), which in turn activates the JNK pathway, leading to the phosphorylation of c-Jun and subsequent regulation of gene expression involved in various cellular processes.
Caption: this compound inhibits MAP4K4, blocking the downstream JNK signaling pathway.
Experimental Protocols: Pharmacodynamics
Neonatal Retinal Angiogenesis Model[1]
-
Animal Model: Neonatal mouse pups.
-
Dosing: this compound administered intraperitoneally at doses of 25 and 50 mg/kg.
-
Tissue Collection: Retinas were collected at a specified time point post-dose.
-
Analysis: Retinal vasculature was visualized by staining with isolectin B4. The extent of vascular outgrowth and morphology were assessed by microscopy.
-
Quantitative Analysis: Image analysis software can be used to quantify vascularized area, vessel density, and branching index to determine the dose-response effect of this compound.
Western Blot Analysis of Phosphorylated MLK3 (General Protocol)
-
Cell/Tissue Lysis: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated MLK3 (p-MLK3). A primary antibody for total MLK3 should be used on a parallel blot or after stripping the p-MLK3 antibody to serve as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: The band intensities are quantified using densitometry software, and the ratio of p-MLK3 to total MLK3 is calculated to determine the effect of this compound treatment.
Conclusion
This compound is a potent and selective MAP4K4 inhibitor with a promising preclinical profile. Its favorable pharmacokinetic properties and demonstrated in vivo efficacy in a model of retinal angiogenesis highlight its potential as a therapeutic agent. This technical guide provides a comprehensive summary of the currently available data on the pharmacokinetic and pharmacodynamic properties of this compound, which will be a valuable resource for guiding further research and development of this compound. Further studies to obtain more detailed quantitative pharmacodynamic data will be crucial for establishing a clear dose-response relationship and for translating these preclinical findings to the clinical setting.
References
GNE-495: A Technical Guide to Solubility for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of GNE-495, a potent and selective MAP4K4 inhibitor.[1][2][3] Understanding the solubility of this compound is critical for its effective use in in vitro and in vivo studies. This document outlines quantitative solubility data, detailed experimental protocols for solution preparation, and relevant signaling pathway information.
Core Physicochemical Properties
This compound, with the chemical formula C₂₂H₂₀FN₅O₂ and a molecular weight of approximately 405.42 g/mol , is a small molecule inhibitor targeting Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[2][3][4] Its role as a MAP4K4 inhibitor places it within the broader MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[3][5]
Quantitative Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. The following table summarizes the available quantitative data, providing researchers with essential information for preparing stock solutions and experimental formulations. It is important to note that the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][6] For some solvents, achieving the indicated concentrations may require sonication.[2][3]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 2.0 - 5.0 | 4.93 - 12.33 | May require ultrasonic treatment.[2][3][7][8] |
| Ethanol | Insoluble/Slightly Soluble | - | [1][7] |
| Water | Insoluble | - | [1] |
| DMF | 5.0 | 12.33 | |
| DMSO:PBS (pH 7.2) (1:7) | 0.125 | 0.31 | [7][8] |
Experimental Protocols & Methodologies
While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published in primary literature, standardized laboratory procedures are applicable. The data presented by chemical suppliers are typically generated through kinetic or thermodynamic solubility assays.
General Protocol for Stock Solution Preparation (DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 246.66 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the solution thoroughly. If complete dissolution is not achieved, sonicate the mixture in a water bath for several minutes until the solution is clear.[2][3]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][3][4] Stock solutions in DMSO are stable for at least 6 months at -80°C.[4][6]
Preparation of Aqueous Solutions for In Vivo Studies
This compound is poorly soluble in aqueous solutions, necessitating the use of co-solvents and surfactants for in vivo formulations. Below are examples of vehicle formulations reported for this compound administration. The general principle involves first dissolving this compound in a small amount of DMSO, followed by the sequential addition of other excipients.
Formulation 1 (for 1 mg/mL suspension): [3]
-
Start with a stock solution of this compound in DMSO.
-
Sequentially add the following, ensuring the solution is mixed well after each addition:
-
40% PEG300
-
5% Tween-80
-
53% PBS (to make up the final volume)
-
-
This will result in a suspended solution that may require sonication.[3]
Formulation 2 (for ≥ 0.22 mg/mL clear solution): [3]
-
Start with a stock solution of this compound in DMSO.
-
Sequentially add the following, ensuring the solution is mixed well after each addition:
-
40% PEG300
-
5% Tween-80
-
45% saline (to make up the final volume)
-
Formulation 3 (for ≥ 0.22 mg/mL clear solution): [3]
-
Start with a stock solution of this compound in DMSO.
-
Add to a solution of 20% SBE-β-CD in saline to make up 90% of the final volume.
Formulation 4 (for oral administration): [1]
-
Prepare a clarified stock solution of 4 mg/mL this compound in DMSO.
-
For a 1 mL working solution, add 50 µL of the DMSO stock to 950 µL of corn oil and mix thoroughly.
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow for solubility determination and the signaling pathway in which this compound is active.
Caption: A generalized workflow for determining the solubility of a compound like this compound.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, highlighting the inhibitory action of this compound on MAP4K4.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
GNE-495: A Technical Guide to Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the stability and long-term storage conditions for GNE-495, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Due to the limited availability of public quantitative stability data, this guide synthesizes vendor-supplied information and outlines best-practice experimental protocols for establishing a comprehensive stability profile for this compound.
Overview of this compound
This compound is a small molecule inhibitor of MAP4K4 with an IC50 of 3.7 nM.[1] It has demonstrated efficacy in preclinical models of retinal angiogenesis and is a valuable tool for studying the role of MAP4K4 in various physiological and pathological processes.[1][2] Understanding its stability is critical for ensuring the reliability and reproducibility of experimental results.
Recommended Storage Conditions
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms, based on information from various suppliers. It is crucial to note that these are general guidelines, and for GMP-compliant work, stability studies should be conducted on the specific batch of material being used.
Table 1: Storage Conditions for Solid this compound (Powder)
| Storage Temperature | Duration | Source |
| -20°C | ≥ 4 years | [3] |
| -20°C | 3 years | [4] |
| 4°C | 2 years | [4] |
Table 2: Storage Conditions for this compound in Solvent (Stock Solutions)
| Storage Temperature | Solvent | Duration | Source |
| -80°C | DMSO | 1 year | [1] |
| -20°C | DMSO | 6 months | [1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Solubility and Formulation
This compound is soluble in organic solvents such as DMSO and DMF. For in vivo studies, various formulations have been reported, often involving co-solvents and surfactants to improve aqueous solubility.
Table 3: Reported Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | ~2.17 - 5 mg/mL | May require sonication | [3][4] |
| DMF | 5 mg/mL | [3] | |
| DMSO:PBS (pH 7.2) (1:7) | 0.125 mg/mL | [3] | |
| Ethanol | Slightly soluble | [3] |
For in vivo applications, it is recommended to prepare fresh solutions daily. If precipitation occurs, gentle heating or sonication may be used to aid dissolution.
Experimental Protocols for Stability Assessment
While specific forced degradation studies for this compound are not publicly available, this section outlines a standard workflow for establishing the stability profile of a research compound like this compound.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile:water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: Store the solid compound and the solution at 80°C for 48-72 hours.
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Neutralization: After the specified time, neutralize the acidic and basic solutions.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC-UV or LC-MS.
Below is a DOT script for a logical workflow for a forced degradation study.
Caption: Workflow for a Forced Degradation Study of this compound.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from any degradation products.
Objective: To develop and validate an HPLC method capable of resolving this compound from its potential degradation products.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm, or a photodiode array (PDA) detector.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the this compound peak.
Signaling Pathway of this compound
This compound is an inhibitor of MAP4K4, which is a member of the Ste20 family of kinases. MAP4K4 is involved in several signaling pathways, including the JNK and p38 MAPK pathways, which are critical in cellular responses to stress, inflammation, and apoptosis.
The following diagram illustrates the position of MAP4K4 in a simplified signaling cascade and the inhibitory action of this compound.
Caption: Simplified MAP4K4 Signaling Pathway and the inhibitory action of this compound.
Summary and Recommendations
References
Methodological & Application
GNE-495: In Vitro Application Notes and Protocols for Researchers
For Research Use Only
Introduction
GNE-495 is a potent and highly selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and inflammation, primarily through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4] this compound has demonstrated efficacy in preclinical models of retinal angiogenesis and shows promise as a tool for investigating the therapeutic potential of MAP4K4 inhibition in various diseases, including cancer and neurodegenerative disorders.[3][5][6]
These application notes provide detailed protocols for in vitro studies using this compound to investigate its effects on kinase activity, cellular signaling, and cancer cell pathophysiology.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against its primary target MAP4K4 and related kinases.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| MAP4K4 | 3.7 | Biochemical Kinase Assay | [1][2] |
| MINK1 | 5.2 | Cell-free Biochemical Kinase Assay | [7] |
| TNIK | 4.8 | Cell-free Biochemical Kinase Assay | [7] |
Signaling Pathway
This compound exerts its effects by inhibiting MAP4K4, a key upstream regulator of the JNK signaling cascade. Inhibition of MAP4K4 by this compound leads to the attenuation of downstream signaling events, including the phosphorylation of JNK and its substrate c-Jun.[7][8] This ultimately impacts cellular processes such as proliferation, migration, and apoptosis.[3][4][9]
Experimental Protocols
MAP4K4 Kinase Inhibition Assay (Biochemical)
This protocol is adapted from a general kinase assay methodology and is intended to determine the in vitro inhibitory activity of this compound against MAP4K4.
Materials:
-
Recombinant human MAP4K4 enzyme
-
ATP
-
Kinase reaction buffer
-
This compound
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer to the desired concentrations.
-
In a 96-well plate, add the recombinant MAP4K4 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.
Western Blot Analysis of JNK Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of JNK in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., Panc-1)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 1-24 hours).
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated JNK to total JNK.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 24, 48, or 72 hours.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
6-well plates or specialized wound healing inserts
-
Pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 4. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
GNE-495: Application Notes and Protocols for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-495 is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). Emerging research has identified MAP4K4 as a promising therapeutic target in various cancers, including breast cancer. This compound has shown potential in several key areas of breast cancer research, including overcoming radioresistance, inhibiting proliferation and migration of luminal breast cancer cells, and modulating signaling pathways in hormone-dependent breast cancers. These application notes provide a comprehensive overview of the use of this compound in breast cancer research, including detailed experimental protocols and data presented in a clear, comparative format.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the kinase activity of MAP4K4.[1] This inhibition impacts downstream signaling pathways implicated in cancer progression. Two key pathways have been identified in the context of breast cancer:
-
MAP4K4-ACSL4 Axis in Radioresistance: In radioresistant breast cancer cells, MAP4K4 is often upregulated. This compound-mediated inhibition of MAP4K4 has been shown to suppress the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a downstream effector. This disruption of the MAP4K4-ACSL4 signaling axis enhances DNA damage and induces apoptosis, thereby overcoming radioresistance.[1][2]
-
MAP4K4-SASH1 and MAP4K4-LATS2-SASH1-YAP1 Cascades in Hormone-Dependent and Luminal Breast Cancer: In hormone-dependent breast cancers, a novel MAP4K4-SASH1 kinase cascade has been identified, which plays a role in tumorigenesis and metastasis.[3] Furthermore, in luminal breast cancer, a noncanonical Hippo pathway involving a MAP4K4-LATS2-SASH1-YAP1 phosphorylation cascade has been described. This compound can intervene in these pathways to potentially inhibit tumor growth and progression.
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on breast cancer cells.
Table 1: Cytotoxicity of this compound on Parental and Radioresistant Breast Cancer Cell Lines
| Cell Line | Parental Cell Line | Treatment Duration | This compound Concentration | Cell Viability (%) |
| SR | SK-BR-3 | 48 hours | 100 nM | ~80% |
| 500 nM | ~60% | |||
| 1 µM | ~50% | |||
| MR | MCF-7 | 48 hours | 100 nM | ~90% |
| 500 nM | ~75% | |||
| 1 µM | ~65% | |||
| SK-BR-3 | - | 48 hours | 1 µM | >80% |
| MCF-7 | - | 48 hours | 1 µM | >80% |
Data extracted from a study on overcoming radioresistance.[1]
Table 2: Effect of this compound on Clonogenic Survival of Radioresistant Breast Cancer Cells in Combination with Radiation
| Cell Line | Treatment | Surviving Fraction |
| SR | 2 Gy/day for 5 days | ~0.6 |
| 2 Gy/day for 5 days + 500 nM this compound | ~0.3 | |
| MR | 2 Gy/day for 5 days | ~0.7 |
| 2 Gy/day for 5 days + 500 nM this compound | ~0.4 |
Data extracted from a study on overcoming radioresistance.[1][4]
Table 3: Effect of this compound on Migration of Radioresistant Breast Cancer Cells
| Cell Line | Treatment (24 hours) | Relative Migration |
| SR | Control | 100% |
| 10 nM this compound | Significantly reduced | |
| MR | Control | 100% |
| 10 nM this compound | Significantly reduced |
Data extracted from a study on overcoming radioresistance.[4]
Experimental Protocols
Cell Proliferation/Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound on adherent breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, SK-BR-3, and their radioresistant derivatives)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for the desired treatment duration (e.g., 48 hours).
-
Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 5 minutes on a shaker.
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Clonogenic Survival Assay
This assay is used to determine the ability of single cells to form colonies after treatment with this compound and/or radiation.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Irradiator (e.g., X-ray source)
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Plate cells in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for a specified period.
-
For combination treatments, irradiate the cells with the desired dose of radiation (e.g., 2 Gy/day for 5 days).
-
Remove the drug-containing medium, wash with PBS, and add fresh complete growth medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
Transwell Migration Assay
This assay assesses the effect of this compound on the migratory capacity of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
24-well Transwell inserts (8 µm pore size)
-
Crystal violet staining solution
Procedure:
-
Pre-treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Resuspend the cells in serum-free medium.
-
Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Add 1 x 10^5 cells in 100 µL of serum-free medium to the upper chamber of the Transwell insert.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins following this compound treatment.
Materials:
-
Treated and untreated breast cancer cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify protein expression levels relative to a loading control.
In Vivo Breast Cancer Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a breast cancer xenograft model. Specific parameters may need to be optimized.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Breast cancer cells (e.g., radioresistant SR cells)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of breast cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) to the mice according to the desired dosing schedule and route (e.g., intraperitoneal injection).
-
For combination studies, irradiate the tumors as required.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound represents a valuable research tool for investigating the role of MAP4K4 in breast cancer. Its ability to overcome radioresistance and impact key signaling pathways in different breast cancer subtypes makes it a compound of significant interest. The protocols and data presented in these application notes are intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of targeting MAP4K4 with this compound in breast cancer.
References
Application Notes and Protocols for GNE-495 in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-495 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with an IC50 of 3.7 nM.[1][2][3] While direct applications of this compound in in vivo models of neurodegenerative diseases are not extensively documented in current literature, its role as a MAP4K4 inhibitor suggests potential avenues for research. MAP4K4 is implicated in a variety of biological processes, including inflammation, neural regeneration, and angiogenesis, all of which can be relevant to the pathology of neurodegenerative disorders.[3]
These application notes provide a summary of the known in vivo applications of this compound, focusing on a well-documented retinal angiogenesis model. This model can be adapted to study vascular changes and the effects of MAP4K4 inhibition in the central nervous system, which may be pertinent to neurodegenerative disease research.
Mechanism of Action
This compound functions as a potent and selective inhibitor of MAP4K4.[1][2][3] The inhibition of MAP4K4 by this compound has been shown to impact downstream signaling pathways that regulate cellular processes such as cell migration and proliferation. In the context of angiogenesis, this compound has been demonstrated to recapitulate the effects of MAP4K4 knockout, leading to delayed vascular outgrowth and abnormal vascular morphology.[4][5] Although this compound also shows inhibitory activity against the related kinases MINK and TNIK, in vivo effects in the described models have been attributed specifically to MAP4K4 inhibition.[4]
Signaling Pathway Diagram
References
GNE-495: A Potent and Selective MAP4K4 Inhibitor for Investigating JNK Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-495 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hepatocyte progenitor kinase-like/germinal center kinase-like kinase (HGK).[1][2][3] MAP4K4 is a member of the Ste20 family of serine/threonine kinases and is an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5][6] The JNK pathway is a critical signaling cascade involved in a multitude of cellular processes, including stress responses, apoptosis, inflammation, and cell proliferation.[4][5] Dysregulation of the JNK pathway has been implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4][5] this compound provides a valuable pharmacological tool for elucidating the precise roles of MAP4K4 in JNK-mediated cellular events and for exploring its therapeutic potential.[2][7]
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of MAP4K4.[1] By doing so, it blocks the downstream signaling cascade that leads to the activation of JNK. In neuronal stress models, this compound has been shown to attenuate the activation of the Dual Leucine Zipper Kinase (DLK), a key upstream activator of JNK in neurons.[8][9] This inhibition of DLK prevents the subsequent phosphorylation and activation of JNK and its downstream target, the transcription factor c-Jun.[4][8] In cancer cells, inhibition of MAP4K4 by this compound has been shown to impede cell growth and migration.[5][10]
Applications
-
Studying JNK Signaling in Neuronal Apoptosis: this compound can be utilized to investigate the role of the MAP4K4-JNK pathway in neuronal cell death induced by various stressors, such as trophic factor withdrawal.[4][8]
-
Investigating Cancer Cell Proliferation and Migration: Researchers can employ this compound to explore the involvement of MAP4K4 in cancer progression, including its impact on cell proliferation, colony formation, and migration.[4][10]
-
Elucidating the Role of MAP4K4 in Angiogenesis: this compound has been demonstrated to have in vivo efficacy in a retinal angiogenesis model, making it a suitable tool for studying the role of MAP4K4 in blood vessel formation.[2][7][11]
-
Probing Inflammatory Responses: Given the involvement of the JNK pathway in inflammation, this compound can be used to dissect the contribution of MAP4K4 to inflammatory signaling.[3]
Quantitative Data
| Parameter | Value | Species/System | Reference |
| IC50 (MAP4K4) | 3.7 nM | Biochemical Assay | [1][12] |
| In Vivo Efficacy | Dose-dependent delay in retinal vascular outgrowth | Neonatal Mice | [7] |
| Oral Bioavailability (F) | 37-47% | Mouse, Rat, Dog | [7][12] |
Pharmacokinetic Parameters of this compound [7]
| Species | Dosing Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | T1/2 (h) | F (%) |
| Mouse | IV | 1 | 13 | 1.8 | 2.2 | N/A |
| PO | 5 | N/A | N/A | N/A | 37 | |
| Rat | IV | 1 | 7.6 | 1.9 | 4.3 | N/A |
| PO | 5 | N/A | N/A | N/A | 47 | |
| Dog | IV | 1 | 3.0 | 2.1 | 8.1 | N/A |
| PO | 5 | N/A | N/A | N/A | 41 |
CL: Clearance; Vss: Volume of distribution at steady state; T1/2: Half-life; F: Oral Bioavailability
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against MAP4K4.
Materials:
-
Recombinant human MAP4K4 enzyme
-
Kinase buffer (e.g., Z'-LYTE Kinase Assay Kit)
-
ATP
-
Substrate peptide
-
This compound
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the recombinant MAP4K4 enzyme to the wells of a microplate.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a microplate reader according to the assay kit manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell-Based JNK Phosphorylation Assay
Objective: To assess the effect of this compound on JNK phosphorylation in cells.
Materials:
-
Cell line of interest (e.g., dorsal root ganglion neurons, pancreatic cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Stimulus to activate the JNK pathway (e.g., nerve growth factor withdrawal, TNF-α)
-
Lysis buffer
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Protocol:
-
Seed the cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Induce JNK pathway activation with the appropriate stimulus.
-
After the desired stimulation time, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies against phospho-JNK and total-JNK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Quantify the band intensities to determine the ratio of phosphorylated JNK to total JNK.
In Vivo Retinal Angiogenesis Model
Objective: To evaluate the in vivo efficacy of this compound on angiogenesis.[7]
Materials:
-
Neonatal mouse pups (e.g., CD1 strain)
-
This compound
-
Vehicle solution (e.g., 10% EtOH, 30% PEG400, 60% 50 mM citrate, pH 3.0 for IV/PO; 0.5% (w/v) methylcellulose/0.2% (w/v) Tween 80 in sterile water for PO)[7]
-
Isolectin B4 for staining blood vessels
-
Microscope for imaging
Protocol:
-
On postnatal day 3, administer this compound intraperitoneally to neonatal mouse pups at desired doses (e.g., 25 and 50 mg/kg).[11][12]
-
At a specific time point post-injection (e.g., 24 hours), euthanize the pups and dissect the retinas.[7]
-
Fix the retinas and stain with fluorescently labeled isolectin B4 to visualize the vasculature.
-
Acquire images of the retinal flat mounts using a fluorescence microscope.
-
Analyze the images to quantify vascular outgrowth and morphology.
Visualizations
Caption: this compound inhibits MAP4K4, blocking the JNK signaling cascade.
Caption: Workflow for studying this compound's effect on JNK signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. medkoo.com [medkoo.com]
- 4. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 5. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for G-495 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of GNE-495, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).
Physicochemical and Solubility Data
Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. The following table summarizes the key physicochemical properties and solubility information for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 405.42 g/mol | [1][2][3][4][5][6] |
| CAS Number | 1449277-10-4 | [1][2][4][6][7] |
| Appearance | Light yellow to yellow solid powder | [1][8] |
| Purity | ≥95% | [6] |
| Solubility in DMSO | 2.17 mg/mL (5.35 mM) to 5 mg/mL (12.33 mM) | [1][2][3][6][7][8] |
| Solubility in DMF | 5 mg/mL | [6][8] |
| Solubility in Ethanol | Slightly soluble | [6][7] |
| Solubility in Water | Insoluble | [7][8] |
Note: The solubility of this compound in DMSO can be affected by moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][7] Sonication may be required to fully dissolve the compound.[1][2][5]
Storage and Stability
The stability of this compound in its powdered form and in solution is crucial for maintaining its biological activity. Adherence to the recommended storage conditions is essential.
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1][2][3] |
| 4°C | 2 years | [1][2][3] | |
| In Solvent | -80°C | 1 year | [1][4][5][7] |
| -20°C | 1-6 months | [1][2][4][5][7] |
Important: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes before storage.[7][9]
Experimental Protocols
In Vitro Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Calculate the required amount of this compound and DMSO to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.05 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1][2][5]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[1][4][5][7]
In Vivo Formulation Preparation
This compound is insoluble in water, requiring specific formulations for in vivo administration. Below are examples of formulations for oral and intraperitoneal administration.
Example Formulation for Oral Administration (Suspension): [7]
-
Prepare a stock solution of this compound in DMSO (e.g., 4 mg/mL).
-
For a final concentration of 5 mg/mL, add 5 mg of this compound to 1 mL of a 0.5% (w/v) methylcellulose and 0.2% (w/v) Tween 80 solution in sterile water.
-
Mix thoroughly to obtain a homogenous suspension. This formulation should be prepared fresh before use.
Example Formulation for Intraperitoneal Injection (Clear Solution): [1][5]
-
Prepare a stock solution of this compound in DMSO.
-
To prepare a 1 mg/mL working solution, add the appropriate volume of the DMSO stock to a solution of 40% PEG300, 5% Tween-80, and 45% saline. For example, to make 1 mL, add 100 µL of a 10 mg/mL DMSO stock to 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.
-
Mix the solution thoroughly. This formulation should be used immediately after preparation.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of MAP4K4, a serine/threonine kinase that plays a role in various cellular processes, including cell migration, proliferation, and angiogenesis.[10][11][12] MAP4K4 is an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway and has been shown to phosphorylate and activate Mixed Lineage Kinase 3 (MLK3).[11][13] Inhibition of MAP4K4 by this compound can therefore modulate downstream signaling events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GNE-495 Intraperitoneal Injection Protocol in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-495 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase involved in a multitude of biological processes including angiogenesis, inflammation, metabolism, and cancer.[1][2] With a half-maximal inhibitory concentration (IC50) of 3.7 nM, this compound serves as a critical tool for in vivo studies aiming to elucidate the therapeutic potential of MAP4K4 inhibition.[3] This document provides a comprehensive guide for the intraperitoneal (IP) administration of this compound in mice, with a specific focus on protocols used in neonatal mouse models for pharmacokinetic (PK) and efficacy studies.[4][5]
Mechanism of Action: MAP4K4 Inhibition
MAP4K4 is an upstream integrator of various signaling pathways that control cell proliferation, motility, and apoptosis.[6] It is a key component of the Hippo tumor suppressor pathway and an activator of the c-Jun N-terminal kinase (JNK) signaling cascade.[6][7] In certain cancers, MAP4K4 phosphorylates and activates Mixed Lineage Kinase 3 (MLK3), promoting tumor cell proliferation and migration.[6][8] this compound exerts its effect by binding to the ATP-binding pocket of MAP4K4, preventing the phosphorylation of its downstream targets and thereby inhibiting these signaling events.
Pharmacokinetics and Dosing
This compound was specifically designed to minimize central nervous system (CNS) penetration, thereby reducing potential toxicity associated with earlier inhibitors.[1] It exhibits a favorable pharmacokinetic profile across multiple species, characterized by low clearance and moderate half-lives.[1]
Data Presentation
Quantitative data from published studies are summarized below for easy reference.
Table 1: Cross-Species Pharmacokinetics of this compound [1]
| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | t1/2 (h) | Vss (L/kg) | F (%) |
|---|---|---|---|---|---|---|
| Mouse | IV | 1 | 11 | 3.0 | 2.6 | N/A |
| PO | 5 | N/A | 5.2 | N/A | 47 | |
| Rat | IV | 1 | 12 | 5.6 | 4.9 | N/A |
| PO | 5 | N/A | 5.9 | N/A | 37 | |
| Dog | IV | 1 | 3.5 | 5.9 | 1.5 | N/A |
| PO | 5 | N/A | 5.8 | N/A | 43 |
CL: Clearance; t1/2: Half-life; Vss: Volume of distribution at steady state; F: Bioavailability; N/A: Not Applicable.
Table 2: Recommended Vehicle Formulations for this compound In Vivo Studies
| Formulation Components | Application | Reference |
|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | General Dosing | [4] |
| 10% EtOH, 30% PEG400, 60% 50 mM citrate (pH 3.0) | IV Dosing | [1] |
| 0.5% (w/v) methylcellulose, 0.2% (w/v) Tween 80 in sterile water | PO Dosing | [1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | General Dosing |[3] |
Table 3: Intraperitoneal (IP) Dosing Regimen in Neonatal Mice [4][5]
| Animal Model | Age | Doses Administered | Study Type |
|---|
| CD-1 Mouse Pups | 3-day old | 25 mg/kg and 50 mg/kg | Neonatal Pharmacokinetics |
Experimental Protocols
The following protocols are based on published methodologies for the formulation, administration, and analysis of this compound in mice.
Protocol: this compound Formulation for IP Injection
This protocol describes the preparation of a this compound dosing solution suitable for in vivo studies.
Materials:
-
This compound powder (MW: 405.42 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl) or ddH₂O
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Prepare the vehicle by sequentially adding and mixing the components. For the formulation "10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline":[4] a. Add 10% of the final volume as DMSO to the this compound powder. Vortex or sonicate until fully dissolved. b. Add 40% of the final volume as PEG300. Mix thoroughly until the solution is clear. c. Add 5% of the final volume as Tween-80. Mix thoroughly. d. Add 45% of the final volume as sterile saline to reach the final concentration. Mix thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be required.
-
Prepare the dosing solution fresh before each experiment for optimal results.[3]
Protocol: Intraperitoneal (IP) Injection in Neonatal Mice
This protocol is adapted for neonatal mice (1-5 days old) and requires precision due to the small size of the animals.[4][9][10]
Materials:
-
Prepared this compound dosing solution
-
Neonatal mice (e.g., 3-day old CD-1 pups)
-
Hamilton syringe (e.g., 10 µL)
-
Optional: Polyethylene tubing to create a flexible cannula[9][10]
-
Heating pad
-
Sterile drape or gauze
Procedure:
-
Preparation: a. Calculate the injection volume based on the pup's weight and the target dose (e.g., 25 mg/kg or 50 mg/kg). The maximum recommended injection volume is <10 mL/kg.[4][12] b. Warm the dosing solution to room or body temperature to reduce discomfort.[13] c. Place the pup on a heating pad to maintain body temperature.
-
Restraint: a. Gently restrain the pup with its ventral side (abdomen) facing upwards. Avoid applying excessive pressure, which can increase intraperitoneal pressure and cause leakage.[9][11]
-
Injection: a. The target injection site is the lower right quadrant of the abdomen to avoid the bladder and cecum.[12][14] b. Insert the needle with the bevel facing up at a shallow angle (approximately 30-40 degrees to the abdominal wall).[11][14] c. Insert the needle only deep enough for the bevel to fully enter the peritoneal cavity (approx. 0.5 cm in a 20-25g mouse).[12] d. Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. e. Depress the plunger slowly and steadily to administer the solution. f. Withdraw the needle slowly. Gently press a finger over the injection site for a few seconds to prevent leakage.[11]
-
Post-Injection: a. Return the pup to its cage and mother. b. Monitor the pup for any signs of distress, bleeding, or adverse reactions.
Protocol: Pharmacokinetic (PK) Sample Collection
This protocol details the collection and processing of blood samples for PK analysis following this compound administration.[4][5]
Materials:
-
K₂EDTA-coated microcentrifuge tubes or capillaries
-
Pipettes
-
Refrigerated centrifuge (4°C)
-
Cryovials for plasma storage
Procedure:
-
At designated time points post-injection, collect small blood samples (~60 µL) from each mouse.[4] Common methods include tail vein, saphenous vein, or retro-orbital sampling, depending on institutional guidelines.
-
Immediately transfer the collected blood into a K₂EDTA-coated tube to prevent coagulation.
-
Store the blood samples on ice until centrifugation.
-
Within one hour of collection, centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.[4][5]
-
Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma into labeled cryovials.
-
Store the plasma samples at -70 to -80°C until analysis by Liquid Chromatography-Mass Spectrometry (LC/MS/MS).[4][5]
References
- 1. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 7. MAP4K Interactome Reveals STRN4 as a Key STRIPAK Complex Component in Hippo Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Injection of Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for GNE-495 Oral Gavage Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-495 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes including cell migration, proliferation, and inflammation.[1] As a member of the Ste20 kinase family, MAP4K4 is an upstream regulator of key signaling cascades, including the c-Jun N-terminal Kinase (JNK) pathway.[2][3] Inhibition of MAP4K4 with this compound has shown therapeutic potential in preclinical models of diseases such as cancer and retinal angiogenesis.[1][4][5] These notes provide detailed protocols for the oral gavage administration of this compound in rodents for pharmacokinetic and efficacy studies.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of MAP4K4, with a reported IC50 of 3.7 nM.[6] By blocking the kinase activity of MAP4K4, this compound can modulate downstream signaling pathways. For instance, in pancreatic cancer models, this compound has been shown to impede tumor cell growth and migration by inhibiting the MAP4K4-mediated phosphorylation and activation of Mixed Lineage Kinase 3 (MLK3).[4] This, in turn, affects the JNK signaling cascade.[2] The multifaceted role of MAP4K4 in cellular signaling makes this compound a valuable tool for investigating its function in various disease contexts.
Data Presentation
This compound In Vitro and In Vivo Properties
| Parameter | Value | Species/System | Reference |
| Target | MAP4K4 | - | [6] |
| IC50 | 3.7 nM | Biochemical Assay | [6] |
| Route of Administration | Oral (gavage) | Mouse | [7] |
| Oral Bioavailability (F) | 37-47% | Preclinical species | [7] |
Reported Dosing Information for this compound in Rodents
| Study Type | Species | Strain | Dose | Route | Vehicle | Reference |
| Pharmacokinetics | Mouse | CD-1 (female) | 5 mg/kg | Oral (PO) | Corn Oil | [7] |
| Pharmacokinetics | Rat | Sprague-Dawley (male) | 0.5 mg/kg | Intravenous (IV) | Not specified | [7] |
| Efficacy | Mouse | Neonatal | 25 and 50 mg/kg | Intraperitoneal (IP) | Not specified | [2] |
| Efficacy | Mouse | KPC | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Formulation of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension in corn oil, suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
Corn oil
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 4 mg/mL stock solution of this compound in DMSO. Ensure the DMSO is fresh as moisture can reduce solubility.[6]
-
In a sterile microcentrifuge tube, add 50 µL of the 4 mg/mL this compound DMSO stock solution.
-
Add 950 µL of corn oil to the same tube.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
The final concentration of this formulation will be 0.2 mg/mL.
-
This mixed solution should be used immediately for optimal results.[6]
Protocol for Oral Gavage Administration in Mice
This protocol provides a step-by-step guide for the safe and effective oral administration of this compound to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (20-22 gauge, 1-1.5 inch length with a ball tip is common for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Accurately weigh the mouse to determine the correct dosing volume. The recommended dosing volume for mice is 5 mL/kg.[7]
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. The body should be supported.
-
-
Gavage Needle Measurement:
-
Before the first use, measure the appropriate insertion length of the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
-
Administration:
-
Attach the gavage needle to the syringe filled with the calculated volume of this compound formulation.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the formulation.
-
After administration, gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
-
Protocol for a Pharmacokinetic Study of Orally Administered this compound in Mice
This protocol outlines a typical design for a pharmacokinetic study in mice following a single oral dose of this compound.
Experimental Design:
-
Animals: Female CD-1 mice are a suitable strain.[7] Use a sufficient number of animals to allow for serial blood sampling or for terminal bleeds at each time point (e.g., 3-4 mice per time point for terminal bleeds).
-
Groups:
-
Group 1: Vehicle control (e.g., corn oil), administered by oral gavage.
-
Group 2: this compound (5 mg/kg), administered by oral gavage.[7]
-
-
Procedure:
-
Animals are typically not fasted before dosing for this compound studies.[7]
-
Administer the this compound formulation or vehicle via oral gavage as described in Protocol 2.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Serial sampling from the saphenous or submandibular vein is preferred to reduce animal numbers.
-
Process blood samples to obtain plasma by centrifugation (e.g., 1000-2000 x g for 10-15 minutes at 4°C).[7]
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.[7]
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2).
-
Protocol for an In Vivo Efficacy Study of this compound in a Pancreatic Cancer Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of orally administered this compound in a mouse xenograft model of pancreatic cancer.
Experimental Design:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are required for xenograft studies.
-
Cell Line: A human pancreatic cancer cell line known to express MAP4K4 (e.g., PANC-1).
-
Tumor Implantation: Subcutaneously inject pancreatic cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., corn oil), administered daily by oral gavage.
-
Group 2: this compound (e.g., 5-50 mg/kg, dose may need optimization), administered daily by oral gavage.
-
-
Procedure:
-
Administer the this compound formulation or vehicle daily via oral gavage for a specified duration (e.g., 21-28 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for p-MLK3 or p-JNK) or histological evaluation.
-
Visualization of Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 4. MAP4K4 promotes pancreatic tumorigenesis via phosphorylation and activation of mixed lineage kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Combination of MAP4K4 Inhibition and Immunotherapy in Pancreatic Cancer - Ajay Rana [grantome.com]
Application Notes and Protocols: Western Blot Analysis of G-495 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the cellular effects of GNE-495, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3][4][5] The protocols outlined below are intended to assist in elucidating the mechanism of action of this compound by examining its impact on downstream signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for MAP4K4, with an IC50 of 3.7 nM.[1][2] MAP4K4 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, inflammation, and angiogenesis.[3][6] this compound exerts its effects by inhibiting the kinase activity of MAP4K4, thereby modulating downstream signaling cascades.[7]
Key signaling pathways affected by this compound treatment include the JNK signaling pathway and the Hippo pathway.[8][9][10] Research has shown that this compound can impede cancer cell growth and migration, induce cell death, and arrest the cell cycle.[6][7] Western blot analysis is an indispensable technique to quantify the changes in protein expression and phosphorylation status of key signaling molecules following this compound treatment.
Key Signaling Pathways for Western Blot Analysis
Based on the known mechanism of action of this compound, the following proteins are recommended for investigation via Western blot to assess the inhibitor's efficacy and cellular impact:
-
MAP4K4 : To confirm target engagement, it is important to assess the total protein levels of MAP4K4. While this compound primarily inhibits kinase activity, some studies suggest it can also reduce MAP4K4 protein expression in certain contexts.[7]
-
Phospho-MLK3 (Thr738) and Total MLK3 : Mixed Lineage Kinase 3 (MLK3) is a direct downstream target of MAP4K4.[7][8] this compound treatment is expected to decrease the phosphorylation of MLK3 at Threonine 738.[8]
-
Phospho-JNK (Thr183/Tyr185) and Total JNK : As a key component of the MAPK signaling pathway downstream of MLK3, the phosphorylation of c-Jun N-terminal kinase (JNK) is anticipated to be reduced upon this compound treatment.[8]
-
Phospho-c-Jun (Ser63) and Total c-Jun : c-Jun is a transcription factor and a substrate of JNK.[8] A decrease in its phosphorylation at Serine 63 would indicate a reduction in JNK pathway activity.
-
DLK : Dual Leucine Zipper Kinase (DLK) is another upstream kinase in the JNK pathway. This compound treatment has been shown to suppress the phosphorylation-dependent increase in DLK protein abundance and molecular weight.[11]
-
Phospho-LATS1/2 and Total LATS1/2 : As part of the Hippo pathway, Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) are phosphorylated by MAP4K4.[9][10]
-
YAP/TAZ : The transcriptional co-activators Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ) are downstream effectors of the Hippo pathway.[9][10] Inhibition of MAP4K4 may lead to changes in their phosphorylation and cellular localization.
Data Presentation: Quantitative Analysis of Protein Expression
The following table provides a template for summarizing quantitative data obtained from Western blot experiments. Densitometry should be used to quantify band intensities, and protein levels should be normalized to a loading control (e.g., GAPDH, β-actin).
| Target Protein | Treatment Group | Fold Change vs. Vehicle Control (Mean ± SD) | p-value |
| p-MLK3 (Thr738) | Vehicle Control | 1.00 ± 0.12 | - |
| This compound (1 µM) | 0.35 ± 0.08 | <0.01 | |
| This compound (5 µM) | 0.15 ± 0.05 | <0.001 | |
| Total MLK3 | Vehicle Control | 1.00 ± 0.15 | - |
| This compound (1 µM) | 0.98 ± 0.11 | >0.05 | |
| This compound (5 µM) | 0.95 ± 0.13 | >0.05 | |
| p-JNK (Thr183/Tyr185) | Vehicle Control | 1.00 ± 0.18 | - |
| This compound (1 µM) | 0.42 ± 0.09 | <0.01 | |
| This compound (5 µM) | 0.21 ± 0.07 | <0.001 | |
| Total JNK | Vehicle Control | 1.00 ± 0.10 | - |
| This compound (1 µM) | 1.05 ± 0.14 | >0.05 | |
| This compound (5 µM) | 1.02 ± 0.11 | >0.05 | |
| p-c-Jun (Ser63) | Vehicle Control | 1.00 ± 0.21 | - |
| This compound (1 µM) | 0.55 ± 0.15 | <0.05 | |
| This compound (5 µM) | 0.30 ± 0.10 | <0.01 | |
| Total c-Jun | Vehicle Control | 1.00 ± 0.13 | - |
| This compound (1 µM) | 0.97 ± 0.16 | >0.05 | |
| This compound (5 µM) | 0.99 ± 0.12 | >0.05 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Based on published literature, suitable cell lines for studying the effects of this compound include pancreatic cancer cell lines (e.g., KPC), breast cancer cell lines (e.g., MCF-7, T47D), or human umbilical vein endothelial cells (HUVECs).[7]
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Treatment: Replace the culture medium with the medium containing the desired concentrations of this compound or a vehicle control (DMSO at a concentration equivalent to the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay or Bradford assay according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.
Mandatory Visualizations
Caption: this compound inhibits MAP4K4, blocking downstream phosphorylation of MLK3, JNK, and c-Jun.
Caption: Workflow for Western blot analysis following this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 10. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons | Journal of Neuroscience [jneurosci.org]
GNE-495: Application Notes and Protocols for Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-495 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes, including cell migration, invasion, and proliferation.[1][2] Dysregulation of the MAP4K4 signaling pathway is associated with the progression of several cancers, making it a compelling target for therapeutic intervention.[2][3] These application notes provide detailed protocols for utilizing this compound in common in vitro cell migration and invasion assays, namely the wound healing (scratch) assay and the Transwell (Boyden chamber) assay.
Mechanism of Action
This compound exerts its inhibitory effect on cell migration and invasion by targeting MAP4K4, which plays a crucial role in regulating the cellular machinery responsible for cell movement. MAP4K4 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] One of its critical downstream targets is Mixed Lineage Kinase 3 (MLK3). MAP4K4 phosphorylates and activates MLK3, which in turn activates the JNK pathway, promoting cancer cell proliferation and migration.[2][3] this compound, by inhibiting MAP4K4, prevents the phosphorylation and activation of MLK3, thereby impeding these tumor-promoting activities.[2][3]
Furthermore, MAP4K4 is involved in the regulation of the actin cytoskeleton and focal adhesions, which are essential for cell motility. Inhibition of MAP4K4 with this compound has been shown to stabilize focal adhesions and alter the organization of the actin cytoskeleton, leading to a reduction in cell migration speed.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell migration in various cancer cell lines.
Table 1: Effect of this compound on Collective Cell Migration Velocity
| Cell Line | This compound Concentration (µM) | Mean Velocity (µm/h) | Percent Inhibition (%) |
| A431 (Carcinoma) | 0.1 | - | - |
| 0.5 | - | - | |
| 1.0 | Significantly Reduced | - |
Data adapted from a study on collective cell migration. The exact mean velocities were not provided in the source material, but a dose-dependent reduction was reported.[4][5]
Table 2: Qualitative and Quantitative Effects of this compound in Wound Healing Assays
| Cell Line | This compound Concentration (µM) | Observation |
| Capan-1 (Pancreatic Cancer) | 2 | Significant inhibition of wound closure at 24h |
| Luminal Subtype Breast Cancer Cells (MCF-7, T47D) | Not Specified | Decreased migration |
Observations are based on published research findings.[1][6]
Table 3: Inhibitory Concentration of this compound
| Target | IC50 |
| MAP4K4 | 3.7 nM |
IC50 value represents the concentration of this compound required to inhibit 50% of the MAP4K4 kinase activity.[7]
Experimental Protocols
Wound Healing (Scratch) Assay
This protocol is designed to assess the effect of this compound on the collective migration of a confluent cell monolayer.
Materials:
-
Cancer cell line of interest (e.g., Capan-1, A431)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, gently wash the cells with PBS and replace the complete medium with serum-free medium. Incubate for 4-6 hours to minimize cell proliferation.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the well with PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentration of this compound (e.g., 0.1, 0.5, 1.0, 2.0 µM) or vehicle control (DMSO) to the respective wells.
-
Image Acquisition: Immediately capture images of the scratch at time 0 using an inverted microscope. Mark the position of the image to ensure the same field is captured at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same scratch area at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration and Invasion Assay
This assay evaluates the effect of this compound on the chemotactic migration and invasion of individual cells.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, breast cancer cell lines)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound (stock solution in DMSO)
-
PBS
-
Cotton swabs
-
Methanol or 4% Paraformaldehyde (for fixation)
-
Crystal Violet stain (0.5% in 25% methanol)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Insert Preparation (for Invasion Assay): Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the top surface of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow the gel to solidify. For migration assays, this step is omitted.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Add the desired concentration of this compound or vehicle control to the cell suspension.
-
Assay Setup: Add 600 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding: Add 200 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type's migratory/invasive capacity.
-
Removal of Non-migrated/Non-invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated or invaded.
-
Fixation and Staining: Fix the cells that have migrated to the underside of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes. Stain the cells with Crystal Violet solution for 15-30 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Image Acquisition and Quantification: Allow the inserts to air dry. Using an inverted microscope, capture images of the stained cells on the underside of the membrane. Count the number of migrated/invaded cells in several random fields of view. The stain can also be eluted and the absorbance measured for a more quantitative readout.
Visualizations
Caption: this compound inhibits cell migration by targeting the MAP4K4 signaling pathway.
Caption: Workflow for the wound healing (scratch) assay with this compound.
Caption: Workflow for the Transwell migration/invasion assay using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 4. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration | Life Science Alliance [life-science-alliance.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: GNE-495 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-495 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase that has been implicated in various cellular processes, including proliferation, migration, and inflammation. Its role in cancer progression and therapy resistance has made it an attractive target for novel anti-cancer therapies. These application notes provide a summary of the preclinical findings on this compound in combination with other cancer therapies, primarily radiotherapy, and offer detailed protocols for key experiments to guide further research.
I. This compound in Combination with Radiotherapy
Preclinical studies have demonstrated that this compound can enhance the efficacy of radiotherapy, particularly in radioresistant breast cancer models. The primary mechanism of this radiosensitization is the inhibition of DNA repair processes, leading to an accumulation of DNA damage and subsequent induction of apoptosis in cancer cells.
Quantitative Data Summary
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization | Reference |
| SK-BR-3 (Parental) | This compound | ~10 | - | [1] |
| SR (SK-BR-3 Radioresistant) | This compound | ~1 | 10 | [1] |
| MCF-7 (Parental) | This compound | >10 | - | [1] |
| MR (MCF-7 Radioresistant) | This compound | ~5 | >2 | [1] |
Note: IC50 values are estimated from graphical data presented in the referenced literature. Fold sensitization is calculated as the ratio of IC50 in parental cells to that in radioresistant cells.
Signaling Pathway
The combination of this compound and radiotherapy converges on the induction of DNA damage and the subsequent cellular response. This compound, by inhibiting MAP4K4, impairs the DNA damage response (DDR), preventing the efficient repair of radiation-induced DNA double-strand breaks (DSBs). This leads to the accumulation of genomic instability and ultimately triggers apoptotic cell death.
II. Experimental Protocols
A. In Vitro Combination of this compound and Radiotherapy
1. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cell reproductive integrity.
Materials:
-
Radioresistant and parental breast cancer cell lines (e.g., SR and SK-BR-3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
X-ray irradiator
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well, dependent on radiation dose and cell line) into 6-well plates.
-
Allow cells to attach overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the this compound containing medium. Include a vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 24 hours) prior to irradiation.
-
-
Irradiation:
-
Irradiate the plates with single doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, replace the medium with fresh, drug-free complete medium.
-
Incubate the plates for 10-14 days, or until colonies in the control wells contain at least 50 cells.
-
-
Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with a methanol/acetic acid solution (3:1) for 5 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently wash with water and allow to air dry.
-
Count the number of colonies (containing ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for each treatment group: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: SF = PE of treated cells / PE of control cells.
-
Plot survival curves (SF vs. radiation dose) and determine the sensitizer enhancement ratio (SER).
-
2. Immunofluorescence for γH2AX Foci
This assay quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).
Materials:
-
Cells grown on coverslips in 6-well plates
-
This compound
-
X-ray irradiator
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Seed cells on coverslips and allow them to attach.
-
Treat with this compound for a specified duration.
-
Irradiate with a defined dose of X-rays (e.g., 2 Gy).
-
Incubate for a specific time post-irradiation to allow for foci formation (e.g., 30 minutes to 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Count the number of γH2AX foci per nucleus in a significant number of cells for each treatment group.
-
B. In Vivo Combination of this compound and Radiotherapy
Breast Cancer Xenograft Model
This protocol describes a general framework for evaluating the in vivo efficacy of this compound in combination with radiotherapy.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Radioresistant breast cancer cells (e.g., SR cells)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
An irradiator equipped for animal studies
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of radioresistant breast cancer cells (e.g., 1-5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into four groups:
-
Vehicle control
-
This compound alone
-
Radiotherapy alone
-
This compound in combination with radiotherapy
-
-
Administer this compound (or vehicle) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Deliver a localized dose of radiation to the tumors in the radiotherapy and combination groups.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of animal distress.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot tumor growth curves for each group and perform statistical analysis to determine the significance of the combination therapy.
-
III. This compound in Combination with Other Therapies
Currently, there is limited publicly available data on the combination of this compound with chemotherapy or other targeted therapies. However, studies with other MAP4K4 inhibitors or using RNA interference to block MAP4K4 suggest potential for synergistic effects. Inhibition of MAP4K4 has been shown to increase chemosensitivity in models of cervical and colorectal cancer.[2] Further research is warranted to explore these combinations with this compound.
IV. Conclusion and Future Directions
This compound shows significant promise as a radiosensitizing agent in preclinical models of breast cancer. The provided protocols offer a framework for researchers to further investigate this combination and explore its efficacy in other cancer types. Future studies should focus on elucidating the detailed molecular mechanisms of this compound-mediated radiosensitization, identifying predictive biomarkers for response, and exploring rational combinations with chemotherapy and other targeted agents. As of now, there is no publicly available information on clinical trials involving this compound.
References
Troubleshooting & Optimization
GNE-495 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of GNE-495, a potent and selective MAP4K4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: this compound is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) with an IC50 of 3.7 nM.[1][2] Like many small molecule kinase inhibitors, this compound has low aqueous solubility, which can present challenges in preparing solutions for in vitro and in vivo experiments. Ensuring complete solubilization is critical for accurate and reproducible experimental results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most common solvents for preparing high-concentration stock solutions of this compound.[1] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you encounter difficulty dissolving this compound, gentle warming and/or sonication can facilitate the process.[1][2] Ensure the solution is clear before use. If precipitation occurs upon storage, it may be necessary to warm and sonicate the solution again before use.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media for my cell-based assay. How can I prevent this?
A4: This is a common issue with poorly soluble compounds. To mitigate precipitation, it is recommended to dilute the stock solution in a stepwise manner. Adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the final assay buffer can also help maintain solubility. Additionally, ensuring the final concentration of DMSO in your cell culture media is low (typically <0.5%) is important to avoid solvent-induced cytotoxicity and precipitation.
Q5: What are suitable vehicle formulations for in vivo administration of this compound?
A5: Several vehicle formulations have been used for in vivo studies with this compound. The choice of vehicle depends on the route of administration (e.g., oral, intraperitoneal). Common formulations include:
-
A suspension in 0.5% (w/v) methylcellulose with 0.2% (w/v) Tween 80 in sterile water.[3]
-
A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4]
It is essential to ensure the final formulation is a clear solution or a homogenous suspension before administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | The solubility limit has been exceeded, or the solvent has absorbed moisture. | Gently warm the solution and sonicate until the compound redissolves. For long-term storage, aliquot the stock solution to minimize freeze-thaw cycles. Always use fresh, anhydrous DMSO.[2] |
| Cloudiness or precipitation in final aqueous solution for in vitro assays | The compound has "crashed out" of solution upon dilution into an aqueous buffer. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the cells. Add a surfactant like Tween-20 (final concentration of 0.01-0.05%). Prepare the final dilution immediately before use. |
| Inconsistent results in in vivo studies | Incomplete dissolution or non-homogenous suspension of the compound in the vehicle. | Ensure the formulation is prepared correctly and is either a clear solution or a well-mixed, uniform suspension immediately before administration. Sonication of the final formulation can help. |
| Low bioavailability in oral dosing studies | Poor absorption due to low solubility in gastrointestinal fluids. | Consider using a formulation with solubility enhancers such as cyclodextrins (e.g., 20% SBE-β-CD in saline) or a self-emulsifying drug delivery system (SEDDS).[1][4] |
Quantitative Solubility Data
| Solvent / Vehicle | Solubility | Appearance | Reference |
| DMSO | ~2-5 mg/mL | Clear Solution | [1][5] |
| DMF | 5 mg/mL | Clear Solution | [1] |
| Ethanol | Slightly Soluble | - | [1] |
| DMSO:PBS (pH 7.2) (1:7) | 0.125 mg/mL | Clear Solution | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.22 mg/mL | Clear Solution | [1][4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.22 mg/mL | Clear Solution | [1][4] |
| 10% DMSO, 90% Corn Oil | ≥ 0.22 mg/mL | Clear Solution | [1][4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 405.42 g/mol . To prepare a 10 mM stock solution, weigh out 4.05 mg of this compound.
-
Procedure: a. Add the 4.05 mg of this compound to a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube and sonicate in a water bath until a clear solution is obtained. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Preparation of a this compound Formulation for Intraperitoneal (IP) Injection
This protocol is for a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Materials: this compound, anhydrous DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl), sterile tubes.
-
Procedure: a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL). b. In a sterile tube, add the required volume of the this compound DMSO stock to achieve the final desired concentration. c. Add PEG300 to the tube and mix thoroughly. d. Add Tween-80 and mix until the solution is homogenous. e. Finally, add the sterile saline to reach the final volume and mix well. f. Ensure the final solution is clear before administration. If any precipitation is observed, the formulation may need to be adjusted.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: GNE-495 In Vivo Experimentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MAP4K4 inhibitor, GNE-495, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] It functions by binding to the ATP-binding site of MAP4K4, thereby blocking its kinase activity. MAP4K4 is involved in various cellular processes, including inflammation, cell migration, and angiogenesis.[3][4] this compound has an in vitro IC50 of 3.7 nM for MAP4K4.[1][2] While it is highly selective, it has been shown to also inhibit the related kinases MINK and TNIK.[5]
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
A2: The optimal dose of this compound will depend on the specific animal model and disease context. However, based on published preclinical data, a starting point for dose-ranging studies in mice could be between 25 and 50 mg/kg, administered intraperitoneally (IP).[2][6] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Q3: How should this compound be formulated for in vivo administration?
A3: this compound can be formulated for both intraperitoneal (IP) and oral (PO) administration. A common vehicle for IP injection is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For oral gavage, a formulation of 0.5% (w/v) methylcellulose and 0.2% (w/v) Tween 80 in sterile water has been used.[5] It is recommended to prepare the formulation fresh for each use.
Q4: What are the known pharmacokinetic properties of this compound?
A4: this compound exhibits good pharmacokinetic profiles in preclinical species, with low clearance and moderate terminal half-lives.[2][6] It was specifically designed to have minimal brain penetration to reduce potential central nervous system (CNS) off-target effects.[5] A summary of its pharmacokinetic parameters in mice is provided in the table below.
Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Female CD-1 Mice
| Parameter | 1 mg/kg IV | 5 mg/kg PO |
| T1/2 (h) | 1.5 | 2.1 |
| Cmax (ng/mL) | 485 | 386 |
| AUCinf (h*ng/mL) | 660 | 1240 |
| CL (mL/min/kg) | 25.2 | - |
| Vss (L/kg) | 2.9 | - |
| Oral Bioavailability (F%) | - | 37-47% |
Source: Adapted from preclinical studies.[2][6]
Table 2: Recommended Starting Doses for In Vivo Studies
| Animal Model | Dosing Route | Recommended Starting Dose | Vehicle | Reference |
| Neonatal Mouse Retinal Angiogenesis | Intraperitoneal (IP) | 25 - 50 mg/kg | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | [2][6] |
| Mouse Xenograft Model | Oral (PO) | 5 mg/kg | 0.5% Methylcellulose, 0.2% Tween 80 in water | [5] |
Troubleshooting Guide
Issue 1: Lack of In Vivo Efficacy Despite In Vitro Potency
| Potential Cause | Troubleshooting Step |
| Suboptimal Dose | Perform a dose-escalation study to determine the minimum effective dose. |
| Poor Bioavailability | Verify the formulation and route of administration. Consider switching from oral to intraperitoneal administration if absorption is a concern. |
| Rapid Metabolism/Clearance | Conduct a pilot pharmacokinetic study to determine the half-life of this compound in your model. Adjust the dosing frequency accordingly. |
| Target Engagement Issues | Assess target engagement in tumor or surrogate tissues via methods like Western blot for downstream signaling molecules. |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| On-Target Toxicity | Reduce the dose or dosing frequency. Consider a more intermittent dosing schedule. |
| Off-Target Effects | This compound is known to inhibit MINK and TNIK.[5] If possible, assess the activity of these off-targets. Consider using a structurally different MAP4K4 inhibitor as a control. |
| Vehicle-Related Toxicity | Administer the vehicle alone to a control group of animals to rule out any vehicle-induced toxicity. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Formulation Inconsistency | Ensure the formulation is prepared fresh and consistently for each experiment. Verify the solubility and stability of this compound in the chosen vehicle. |
| Variability in Animal Model | Ensure consistency in animal age, weight, and strain. Randomize animals to different treatment groups. |
| Dosing Inaccuracy | Calibrate all dosing equipment and ensure accurate administration of the intended dose volume. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Cell Implantation: Subcutaneously inject tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer this compound at the desired dose and schedule (e.g., 5 mg/kg, daily, oral gavage).
-
Control Group: Administer the vehicle on the same schedule.
-
-
Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic markers).
Protocol 2: Pharmacodynamic (PD) Marker Analysis
-
Tissue Collection: Collect tumor or relevant tissue samples at a specified time point after the final dose of this compound.
-
Protein Extraction: Homogenize the tissue and extract total protein.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against a downstream marker of MAP4K4 activity (e.g., phosphorylated substrate) and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Analysis: Quantify the band intensities to determine the extent of target inhibition.
Visualizations
Caption: this compound inhibits the MAP4K4 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
GNE-495 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of GNE-495 in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO.[1][2][3] For long-term storage, it is recommended to store the stock solution at -80°C for up to one year or at -20°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1] Powdered this compound can be stored at -20°C for up to three years.[1]
Q2: How stable is this compound in aqueous solutions and cell culture media?
A2: While specific data on the stability of this compound in common cell culture media like DMEM or RPMI-1640 at 37°C is not extensively published, it is known to be soluble in DMSO but not in water.[4] For in vivo studies, formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been described, with the recommendation to use the mixed solution immediately for optimal results.[3] Due to the lack of specific stability data in cell culture media, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section below.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[2][3][5] By inhibiting MAP4K4, this compound can modulate downstream signaling pathways, including the JNK signaling pathway and the Hippo pathway.[6][7][8][9] Specifically, it has been shown to affect the phosphorylation of MLK3 and the activity of the transcriptional coactivators YAP and TAZ.[6]
Q4: Are there any known issues with this compound precipitating in cell culture media?
A4: While direct reports of this compound precipitation in cell culture media are scarce, its low aqueous solubility suggests a potential for precipitation, especially at higher concentrations or in media with certain compositions.[4] It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced toxicity and to reduce the risk of compound precipitation. If precipitation is observed, consider lowering the final concentration of this compound or using a different formulation approach if compatible with the experimental setup. For some formulations, heating and/or sonication may aid dissolution, though this should be applied cautiously to avoid degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Degradation of this compound in cell culture media over the course of the experiment. | Determine the stability of this compound in your specific cell culture medium at 37°C using the provided experimental protocol. Based on the stability profile, consider replenishing the media with fresh this compound at appropriate time intervals. |
| Lower than expected potency in cellular assays | 1. Degradation of this compound. 2. Precipitation of this compound in the cell culture medium. 3. Binding of this compound to serum proteins or plasticware. | 1. Assess the stability of this compound as mentioned above. 2. Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, reduce the final concentration. Ensure the final DMSO concentration is minimal. 3. Consider using serum-free or low-serum media if your cell line permits. The use of low-adhesion plasticware can also be explored. |
| Observed cytotoxicity at expected non-toxic concentrations | 1. Cytotoxicity of the solvent (e.g., DMSO). 2. Formation of a toxic degradation product. | 1. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically ≤ 0.1% for DMSO). Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity. 2. Analyze the degradation products of this compound in your cell culture medium over time using techniques like LC-MS. |
Data Presentation
Table 1: this compound Stock Solution Stability
| Storage Temperature | Duration | Form | Reference |
| -80°C | 1 year | In DMSO | [1] |
| -20°C | 6 months | In DMSO | [1] |
| -20°C | 3 years | Powder | [1] |
| 4°C | 2 years | Powder | [1] |
Table 2: this compound Stability in Cell Culture Media (User-Determined)
Note: The following table is a template for researchers to populate with their own experimental data, as published stability data in cell culture media is limited.
| Cell Culture Medium | Temperature (°C) | Time (hours) | Remaining this compound (%) |
| DMEM + 10% FBS | 37 | 0 | 100 |
| 6 | User Data | ||
| 12 | User Data | ||
| 24 | User Data | ||
| 48 | User Data | ||
| RPMI-1640 + 10% FBS | 37 | 0 | 100 |
| 6 | User Data | ||
| 12 | User Data | ||
| 24 | User Data | ||
| 48 | User Data |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media using HPLC or LC-MS/MS
This protocol provides a framework for determining the chemical stability of this compound in a specific cell culture medium over time.
Materials:
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This compound
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DMSO (anhydrous, cell culture grade)
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Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
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Sterile microcentrifuge tubes or 96-well plates
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Incubator (37°C, 5% CO₂)
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HPLC or LC-MS/MS system
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Formic acid (optional, for mobile phase)
-
Internal standard (a stable compound with similar chromatographic behavior to this compound, if available)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike Cell Culture Medium: Dilute the this compound stock solution into the pre-warmed cell culture medium to the desired final working concentration (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%). Prepare a sufficient volume for all time points.
-
Time Course Incubation:
-
Aliquot the this compound-spiked cell culture medium into sterile microcentrifuge tubes or a 96-well plate.
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot for analysis. The 0-hour time point represents the initial concentration.
-
-
Sample Preparation for Analysis:
-
To precipitate proteins and stop degradation, add a cold organic solvent like acetonitrile or methanol (typically 2-3 volumes of the sample volume). If using an internal standard, add it at this step.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
HPLC or LC-MS/MS Analysis:
-
Develop an appropriate chromatographic method to separate this compound from potential degradation products and media components. A reverse-phase C18 column is often a good starting point.
-
The mobile phase can consist of a gradient of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Set the detector (UV for HPLC or mass spectrometer for LC-MS/MS) to monitor the signal corresponding to this compound.
-
Inject the prepared samples and a standard curve of this compound of known concentrations.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine the stability profile and estimate the half-life (t₁/₂) of the compound in the specific cell culture medium.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
GNE-495 interference with common laboratory assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-495, a potent and selective MAP4K4 inhibitor. The information provided here will help in identifying and resolving potential interference with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3][4][5][6] It functions by binding to the ATP-binding site of the MAP4K4 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This compound has demonstrated efficacy in in vivo models of retinal angiogenesis.[1][3][6][7]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for MAP4K4, it also demonstrates inhibitory activity against the closely related kinases MINK (Misshapen-like kinase 1) and TNIK (TRAF2 and NCK-interacting kinase).[1] Researchers should consider these off-target activities when interpreting experimental results.
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in DMSO.[4][5][8] For cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it in culture media to the final working concentration. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: Can this compound interfere with fluorescence-based assays?
Yes, like many small molecules, this compound has the potential to interfere with fluorescence-based assays. This compound is a yellow solid powder and has absorbance maxima at 277 nm and 343 nm.[5][9] This inherent optical property could lead to quenching of the fluorescence signal or an increase in background fluorescence in assays that use excitation or emission wavelengths close to these values.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in biochemical kinase assays (e.g., TR-FRET, FP, Luminescence)
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Ensure this compound is fully dissolved in the assay buffer. 2. Check the final concentration of this compound against its solubility limit in the assay buffer. 3. Visually inspect assay plates for any signs of precipitation. Consider using a different buffer or adding a low percentage of a solubilizing agent like BSA or CHAPS. |
| ATP Competition | 1. The apparent potency (IC50) of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration in the assay. 2. Ensure the ATP concentration is consistent across all experiments and ideally close to the Km of the enzyme for ATP to obtain a more accurate measure of potency. |
| Direct Interference with Detection Reagents | 1. Run a control experiment with this compound and the detection reagents in the absence of the kinase and substrate to check for direct effects on the signal. 2. For fluorescence-based assays, measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. |
| Time-Dependent Inhibition | 1. Pre-incubate this compound with the kinase for varying amounts of time before initiating the reaction to determine if the inhibition is time-dependent. |
Issue 2: Unexpected results in cell-based assays (e.g., Cell Viability, Proliferation, Cytotoxicity)
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Remember that this compound also inhibits MINK and TNIK.[1] Consider if the observed phenotype could be due to inhibition of these kinases. 2. Use a structurally distinct MAP4K4 inhibitor as a control to confirm that the observed effect is specific to MAP4K4 inhibition. |
| Interference with Assay Readout | 1. MTT/XTT Assays: Some compounds can directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability. Run a cell-free control with this compound and the MTT/XTT reagent. 2. Luminescence-based Assays (e.g., CellTiter-Glo): Some compounds can inhibit the luciferase enzyme used in these assays. Perform a control experiment by adding this compound to a known amount of ATP and the assay reagent to check for inhibition of the luciferase reaction. |
| Compound Instability or Metabolism | 1. Ensure the stability of this compound in your cell culture medium over the time course of the experiment. 2. Consider that cells may metabolize this compound, leading to a decrease in the effective concentration over time. |
| Solvent Toxicity | 1. Ensure the final DMSO concentration is non-toxic to the cells used in the assay. Run a vehicle control with the same concentration of DMSO used for this compound treatment. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | MAP4K4 | [1][2][3][4][5][6] |
| IC50 | 3.7 nM | [2][3][4][5] |
| Off-Targets | MINK, TNIK | [1] |
| Molecular Formula | C₂₂H₂₀FN₅O₂ | [5][9] |
| Molecular Weight | 405.4 g/mol | [5][9] |
| Appearance | Yellow solid powder | [5] |
| Solubility | Soluble in DMSO | [4][5][8] |
| Absorbance Maxima | 277 nm, 343 nm | [9] |
Experimental Protocols
Protocol 1: Control Experiment for Fluorescence Interference
-
Prepare a dilution series of this compound in the assay buffer to be used.
-
In a multi-well plate, add the this compound dilutions to wells containing the assay buffer and the fluorescent probe/detection reagent, but without the enzyme or substrate.
-
Incubate the plate under the same conditions as the main experiment.
-
Read the fluorescence at the assay's excitation and emission wavelengths.
-
A significant change in fluorescence in the presence of this compound indicates direct interference.
Protocol 2: Control for Luciferase Inhibition in ATP-based Viability Assays
-
Prepare a standard curve of ATP in the assay buffer.
-
In a multi-well plate, add a fixed concentration of this compound (the highest concentration used in the cell-based experiment) to each well of the ATP standard curve.
-
Add the luciferase-based detection reagent (e.g., CellTiter-Glo®) to all wells.
-
Incubate according to the manufacturer's protocol and measure luminescence.
-
Compare the luminescence values of the ATP standard curve with and without this compound. A significant decrease in luminescence in the presence of this compound indicates inhibition of the luciferase enzyme.
Visualizations
Caption: this compound inhibits MAP4K4 and related kinases.
Caption: Workflow for troubleshooting assay interference.
References
- 1. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Immunomart [immunomart.com]
- 9. caymanchem.com [caymanchem.com]
GNE-495 delivery methods for improved efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MAP4K4 inhibitor, GNE-495. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, orally bioavailable inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2][3][4][5] It functions as an ATP-competitive inhibitor.[6] MAP4K4 is a serine/threonine kinase involved in various cellular processes, including inflammation, angiogenesis, and cell migration.[1][6] By inhibiting MAP4K4, this compound can modulate these signaling pathways.
Q2: What is the IC50 of this compound?
A2: this compound has a reported IC50 of 3.7 nM for MAP4K4.[2][7][8][9]
Q3: What are the solubility properties of this compound?
A3: this compound is sparingly soluble in aqueous solutions. Its solubility is reported as follows:
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DMSO: 2.17 mg/mL to 5 mg/mL (ultrasonication may be required)[4][10]
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DMF: 5 mg/mL[3]
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Ethanol: Slightly soluble[3]
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Water: Insoluble[2]
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DMSO:PBS (pH 7.2) (1:7): 0.125 mg/ml[3]
It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[2]
Q4: How should this compound be stored?
A4: Proper storage is crucial to maintain the stability of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4][8]
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In solvent (e.g., DMSO): Store at -80°C for up to 1 year or at -20°C for up to 6 months.[4][8] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound powder.
-
Possible Cause: this compound has low aqueous solubility. The solvent may not be appropriate, or the concentration may be too high.
-
Solution:
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Use an appropriate organic solvent such as DMSO or DMF.[3][10]
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For DMSO, ensure it is fresh and anhydrous, as absorbed moisture can decrease solubility.[2]
-
Gentle warming and ultrasonication can aid in dissolution.[4]
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Prepare a stock solution at a higher concentration in 100% DMSO and then dilute it into your aqueous experimental media. Ensure the final DMSO concentration is compatible with your assay and does not exceed cytotoxic levels (typically <0.5%).
-
Issue 2: Precipitation of this compound in aqueous media during in vitro assays.
-
Possible Cause: The final concentration of this compound in the aqueous buffer or cell culture medium exceeds its solubility limit, even with a small percentage of DMSO.
-
Solution:
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Decrease the final concentration of this compound in your assay.
-
Increase the final percentage of DMSO, if your experimental system can tolerate it.
-
Consider using a formulation with solubilizing agents like PEG300 and Tween-80, similar to in vivo preparations, but be mindful of their potential effects on your cells.
-
Issue 3: Inconsistent results in in vivo studies.
-
Possible Cause: Poor bioavailability due to inefficient delivery of the hydrophobic this compound. The formulation may not be stable or homogenous.
-
Solution:
-
Ensure the formulation is prepared fresh before each use.[2]
-
Follow a validated in vivo formulation protocol carefully (see Experimental Protocols section).
-
Ensure the suspension is homogenous before administration.
-
Consider alternative delivery methods with the potential for improved bioavailability, such as nanoparticle or liposomal formulations (see Experimental Protocols for advanced methods).
-
Data Presentation
Table 1: In Vivo Formulation Components for this compound
| Component | Purpose | Typical Concentration Range | Reference |
| DMSO | Primary Solvent | 2-10% | [7][9] |
| PEG300 | Co-solvent/Solubilizer | 40% | [7][9] |
| Tween-80 | Surfactant/Emulsifier | 5% | [7][9] |
| Saline/PBS | Vehicle | 45-53% | [7][9] |
| Corn Oil | Vehicle for oral gavage | 90% | [7][9] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability (F) | 37-47% | Mouse | 5 mg/kg (PO) | [4][7] |
Experimental Protocols
Standard In Vivo Formulation for Intraperitoneal (IP) Injection
This protocol is adapted from commonly cited methods for formulating this compound for in vivo studies.[7][9]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the this compound completely. Use of a vortex mixer and brief ultrasonication may be necessary. For example, to make a 1 mg/mL final solution, you might dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. For a final formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, you would mix 4 volumes of PEG300, 0.5 volumes of Tween-80, and 4.5 volumes of saline.
-
Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
The final solution should be a clear, homogenous solution. Prepare this formulation fresh before each use.
Experimental Protocol: this compound Nanoparticle Formulation for Potentially Improved Efficacy
This is a general protocol for preparing polymeric nanoparticles, which may improve the solubility and bioavailability of poorly soluble drugs like this compound. This method has not been specifically reported for this compound and would require optimization.
Materials:
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This compound powder
-
Poly(lactic-co-glycolic acid) (PLGA)
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Dichloromethane (DCM) or Acetone (organic solvent)
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Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
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Deionized water
Procedure (Solvent Evaporation Method):
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Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., 10 mg this compound and 100 mg PLGA in 2 mL DCM).
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Add this organic phase dropwise to the aqueous PVA solution while stirring at high speed (e.g., 600-800 rpm).
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Continue stirring for several hours (e.g., 4-6 hours) at room temperature to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.
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Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
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Wash the nanoparticle pellet with deionized water to remove excess PVA and any unencapsulated drug.
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Resuspend the nanoparticles in a suitable vehicle (e.g., sterile water or PBS) for in vitro or in vivo use. Characterization of particle size, drug loading, and release kinetics is essential before use.
Experimental Protocol: this compound Liposomal Formulation for Potentially Improved Efficacy
This is a general protocol for preparing liposomes, which can encapsulate hydrophobic drugs like this compound in the lipid bilayer to potentially improve delivery. This method has not been specifically reported for this compound and would require optimization.
Materials:
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This compound powder
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Soybean Phosphatidylcholine (SPC) or other suitable lipids
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Cholesterol
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Chloroform or a chloroform/methanol mixture
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Phosphate-buffered saline (PBS)
Procedure (Thin-Film Hydration Method):
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Dissolve this compound, SPC, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio might be 1:10:5 for drug:lipid:cholesterol.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator.
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Ensure the film is completely dry by placing the flask under a high vacuum for at least 2 hours.
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Hydrate the thin film by adding PBS and vortexing. This will form multilamellar vesicles (MLVs).
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To produce smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
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Remove any unencapsulated this compound by centrifugation or dialysis. The final liposomal suspension should be characterized for size, encapsulation efficiency, and stability before use.
Visualizations
MAP4K4 Signaling Pathway
Caption: MAP4K4 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for In Vivo Formulation
Caption: Workflow for preparing a standard in vivo formulation of this compound.
Logical Relationship of Delivery Methods to Efficacy
Caption: Relationship between delivery methods and potential for improved efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GNE-495 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to the MAP4K4 inhibitor, GNE-495, in their cancer cell experiments.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Cancer Cell Lines Over Time
Symptom: Previously sensitive cancer cell lines show a reduced response to this compound treatment, as evidenced by a rightward shift in the dose-response curve (higher IC50 value) in cell viability assays.
Potential Causes and Troubleshooting Steps:
-
Reactivation of the MAPK Signaling Pathway:
-
Hypothesis: Cancer cells may develop resistance by reactivating the MAPK pathway downstream of MAP4K4.
-
Troubleshooting/Experimental Protocol:
-
Western Blot Analysis: Assess the phosphorylation status of key downstream effectors of the JNK and ERK pathways, such as c-Jun, JNK, ERK1/2, and p38. Compare protein lysates from this compound-sensitive (parental) and suspected resistant cells, both with and without this compound treatment. An increase in the phosphorylation of these proteins in resistant cells upon this compound treatment would suggest pathway reactivation.
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Quantitative PCR (qPCR): Analyze the mRNA expression levels of genes known to be transcriptional targets of the MAPK pathway (e.g., AP-1 target genes).
-
-
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Activation of Bypass Signaling Pathways:
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Hypothesis: Inhibition of MAP4K4 may lead to the compensatory activation of alternative pro-survival signaling pathways, such as the PI3K/Akt/mTOR or STAT3 pathways.
-
Troubleshooting/Experimental Protocol:
-
Phospho-Kinase Array: Perform a phospho-kinase array to get a broad overview of activated signaling pathways in resistant versus sensitive cells. This can help identify unexpected pathway activation.
-
Western Blot Analysis: Based on the array results or known common resistance pathways, perform western blots for key phosphorylated proteins in the suspected bypass pathways (e.g., p-Akt, p-mTOR, p-STAT3).
-
-
-
Increased Drug Efflux:
-
Hypothesis: Resistant cells may upregulate the expression of ATP-binding cassette (ABC) transporters, leading to increased efflux of this compound from the cell.
-
Troubleshooting/Experimental Protocol:
-
qPCR and Western Blot: Analyze the expression of common drug efflux pumps like MDR1 (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) at both the mRNA and protein levels.
-
Drug Accumulation Assay: Use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for MDR1) to compare its accumulation in sensitive and resistant cells. A lower accumulation in resistant cells, which can be reversed by a known inhibitor of the pump, would indicate increased efflux.
-
-
Experimental Workflow for Investigating Decreased this compound Sensitivity
Caption: Workflow to investigate the mechanisms behind decreased sensitivity to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known downstream signaling pathways of MAP4K4 that could be affected by this compound?
A1: this compound is a potent and selective inhibitor of MAP4K4.[1][2] MAP4K4 is known to be an upstream regulator of several important signaling cascades. The primary and most well-documented downstream pathway affected by MAP4K4 is the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4] MAP4K4 can activate the JNK pathway, which plays a role in cell proliferation, apoptosis, and inflammation.[4] Additionally, MAP4K4 has been shown to influence other pathways, including:
Inhibition of MAP4K4 by this compound is expected to primarily suppress the JNK pathway. However, due to the complexity of cellular signaling, effects on other pathways are possible and may vary depending on the cancer cell type.
MAP4K4 Downstream Signaling Pathways
Caption: this compound inhibits MAP4K4, affecting multiple downstream signaling pathways.
Q2: My cancer cells are developing resistance to this compound. What are the likely molecular mechanisms?
A2: While specific studies on acquired resistance to this compound are limited, based on known mechanisms of resistance to other kinase inhibitors, several possibilities can be investigated:
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Gatekeeper Mutations: Although less common for non-ATP competitive inhibitors, mutations in the this compound binding site on MAP4K4 could reduce its inhibitory effect.
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Upregulation of MAP4K4 Expression: An increase in the total amount of MAP4K4 protein could potentially overcome the inhibitory effect of this compound.
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Activation of Parallel or Bypass Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another that promotes survival and proliferation. For example, activation of the PI3K/Akt pathway is a common mechanism of resistance to MAPK inhibitors.[7]
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Histological Transformation: In some cases, cancer cells can undergo a change in their phenotype (e.g., epithelial-to-mesenchymal transition, EMT) that renders them less dependent on the pathway targeted by the drug.[8]
Q3: How can I test if bypass pathway activation is responsible for this compound resistance in my cell line?
A3: A systematic approach can be used to identify the activation of bypass pathways:
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Develop a Resistant Cell Line: Gradually expose the parental cancer cell line to increasing concentrations of this compound over a prolonged period to select for a resistant population.
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Broad Spectrum Kinase Profiling: Use a phospho-kinase antibody array to compare the phosphorylation status of a wide range of kinases between the parental (sensitive) and the newly developed resistant cell line.
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Validate Hits with Western Blotting: Confirm the findings from the array by performing western blots for the specific hyper-phosphorylated proteins and their downstream targets.
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Functional Validation with Combination Therapy: Once a bypass pathway is identified, test if inhibiting this pathway can re-sensitize the resistant cells to this compound. For example, if the PI3K/Akt pathway is activated, a combination of this compound and a PI3K or Akt inhibitor should be tested.
Workflow for Investigating Bypass Pathway-Mediated Resistance
Caption: A stepwise approach to identify and validate bypass pathways in this compound resistant cells.
Q4: Are there any known combination therapies that could potentially overcome this compound resistance?
A4: While there are no clinically established combination therapies specifically for this compound resistance, based on preclinical studies and the mechanisms of resistance to similar inhibitors, the following combination strategies are rational to explore:
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Inhibitors of Bypass Pathways: As mentioned, if a specific bypass pathway is identified (e.g., PI3K/Akt, MEK/ERK), combining this compound with an inhibitor of that pathway is a logical approach.[9]
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Immunotherapy: Resistance to MAPK inhibitors has been associated with an immune-evasive tumor microenvironment.[10][11] Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could be a promising strategy, particularly in in vivo models.
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Chemotherapy: Conventional chemotherapeutic agents that induce DNA damage or mitotic stress can be combined with targeted therapies to achieve synergistic effects.
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Inhibitors of Autophagy: Since MAP4K4 inhibition may induce autophagy, which can be a pro-survival mechanism for cancer cells, combining this compound with an autophagy inhibitor (e.g., chloroquine or hydroxychloroquine) could enhance its efficacy.
Quantitative Data Summary
Table 1: this compound Potency and Properties
| Parameter | Value | Reference |
| Target | MAP4K4 | [1][2] |
| IC50 | 3.7 nM | [1][2][12] |
| Mechanism of Action | Potent and selective inhibitor of MAP4K4 kinase activity | [1][13] |
Table 2: Potential Combination Strategies and Rationale
| Combination Agent | Rationale for Overcoming Resistance | Potential Experimental Readout |
| MEK Inhibitor (e.g., Trametinib) | To counteract reactivation of the MAPK/ERK pathway. | Reduced p-ERK levels, synergistic cell killing. |
| PI3K/Akt Inhibitor (e.g., GDC-0941) | To block a common bypass survival pathway. | Reduced p-Akt levels, synergistic cell killing. |
| Anti-PD-1 Antibody (in vivo) | To overcome an immune-evasive tumor microenvironment. | Increased T-cell infiltration, tumor growth inhibition. |
| Autophagy Inhibitor (e.g., Chloroquine) | To block pro-survival autophagy. | Accumulation of LC3-II, enhanced apoptosis. |
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Kinases
-
Cell Lysis: Culture sensitive and resistant cells to 80-90% confluency. Treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-JNK, JNK, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and a combination agent, if applicable) for 72 hours.
-
Assay:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the IC50 value.
References
- 1. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]
- 2. Inhibition of MAP4K4 signaling initiates metabolic reprogramming to protect hepatocytes from lipotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of MAP4K4 Signaling Ameliorates Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis-Molecular Studies Toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired resistance to anti-MAPK targeted therapy confers an immune-evasive tumour microenvironment and cross-resistance to immunotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired resistance to anti-MAPK targeted therapy confers an immune-evasive tumor microenvironment and cross-resistance to immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected phenotypes with GNE-495
Welcome to the technical support center for GNE-495. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes and troubleshooting experimental challenges encountered when using this potent and selective MAP4K4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with an IC50 of 3.7 nM.[1][2] Its primary mechanism of action is the inhibition of the MAP4K4 kinase activity, which subsequently downregulates the c-Jun N-terminal kinase (JNK) signaling pathway.[3] this compound was specifically designed to have minimal brain penetration to reduce the central nervous system (CNS) toxicity observed with earlier MAP4K4 inhibitors.[4]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of MAP4K4. This has been shown to recapitulate the phenotype of Map4k4 inducible knockout mice, particularly in the context of retinal angiogenesis, where it leads to delayed vascular outgrowth and abnormal vascular morphology.[4] In cancer cell lines, inhibition of MAP4K4 by this compound has been shown to reduce cell proliferation and migration.[5]
Q3: What are the known off-targets of this compound?
A3: this compound is known to also inhibit the closely related kinases MINK1 (Misshapen-like kinase 1) and TNIK (TRAF2 and NCK-interacting kinase).[4] While the in vivo effects on retinal angiogenesis have been attributed primarily to MAP4K4 inhibition, concurrent inhibition of MINK1 and TNIK should be considered when interpreting phenotypes in other biological contexts.[4]
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound is typically supplied as a crystalline solid. For long-term storage, it should be kept as a powder at -20°C for up to 3 years.[6] Stock solutions can be prepared in DMSO. For in vitro cellular assays, it is recommended to use fresh DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce solubility.[2] Stock solutions can be stored at -80°C for up to a year and at -20°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.[1] For in vivo studies, specific formulation protocols are available and should be followed carefully.[1][2]
Troubleshooting Guide: Interpreting Unexpected Phenotypes
Researchers may encounter unexpected phenotypes when using this compound due to its potent biological activity and potential off-target effects. This guide provides a structured approach to troubleshooting these observations.
Issue 1: Unexpected Decrease in Cell Viability or Proliferation
You observe a significant decrease in cell viability or proliferation in your cell line of interest, which was not anticipated based on the known role of MAP4K4 in your experimental system.
Possible Causes and Solutions:
-
Off-target effects: this compound inhibits MINK1 and TNIK, both of which are involved in essential cellular processes like Wnt signaling, apoptosis, and cytoskeletal organization.[7][8] Inhibition of these kinases could lead to unexpected cytotoxicity in certain cell types.
-
Troubleshooting Step: Perform a dose-response experiment to determine the EC50 value for the observed effect. Compare this to the known IC50 for MAP4K4. A significant difference may suggest an off-target effect.
-
-
Cell-type specific dependency on MAP4K4: Your cell line may have a previously uncharacterized dependence on MAP4K4 for survival or proliferation.
-
Troubleshooting Step: To confirm on-target toxicity, use a secondary MAP4K4 inhibitor with a different chemical scaffold or perform a genetic knockdown of MAP4K4 (e.g., using siRNA or shRNA) and assess if the phenotype is recapitulated.
-
-
Experimental artifact: Issues with compound solubility, stability, or the assay itself can lead to misleading results.
-
Troubleshooting Step: Ensure complete solubilization of this compound in your culture medium. Include appropriate vehicle controls (e.g., DMSO) at the same concentration used for the compound treatment. Verify the health of your cells before starting the experiment.
-
Suggested Experimental Workflow:
Issue 2: No Effect or Weaker-Than-Expected Effect
You do not observe the expected phenotype (e.g., inhibition of cell migration, decreased JNK phosphorylation) after treating your cells with this compound.
Possible Causes and Solutions:
-
Compound inactivity: The compound may have degraded or precipitated out of solution.
-
Troubleshooting Step: Use a fresh vial of this compound and prepare new stock solutions. Ensure the final concentration of DMSO in your culture medium is not toxic to your cells but is sufficient to maintain compound solubility.
-
-
Cellular context: The biological process you are studying may not be dependent on MAP4K4 in your specific cell line or experimental conditions.
-
Troubleshooting Step: Confirm MAP4K4 expression in your cell line via Western blot or qPCR. As a positive control, use a cell line known to be sensitive to MAP4K4 inhibition.
-
-
Insufficient target engagement: The concentration of this compound may be too low to effectively inhibit MAP4K4 in your cellular system.
-
Troubleshooting Step: Perform a dose-response experiment, testing a wider range of concentrations. It is also advisable to directly measure the inhibition of a downstream effector of MAP4K4, such as phosphorylated c-Jun, by Western blot to confirm target engagement.
-
Suggested Experimental Workflow:
Issue 3: Paradoxical Pathway Activation
You observe an unexpected activation of a signaling pathway that is seemingly contradictory to the known function of MAP4K4.
Possible Causes and Solutions:
-
Feedback loops: Inhibition of one pathway can sometimes lead to the compensatory activation of another. The intricate network of kinase signaling can result in complex and non-linear responses.
-
Troubleshooting Step: Conduct a time-course experiment to observe the dynamics of pathway activation. Short-term inhibition might differ from long-term adaptation.
-
-
Off-target kinase activation: While this compound is an inhibitor, some kinase inhibitors have been reported to paradoxically activate other kinases.
-
Troubleshooting Step: A kinome-wide profiling assay would be the most comprehensive way to identify unexpected kinase activation.
-
-
Scaffolding effects: A kinase inhibitor can sometimes lock the target kinase in a specific conformation that promotes its interaction with other proteins, leading to downstream signaling events independent of its kinase activity.
-
Troubleshooting Step: Compare the effects of this compound with a kinase-dead mutant of MAP4K4 expressed in your cells. If the paradoxical effect is still observed with the kinase-dead mutant in the presence of the inhibitor, it might suggest a scaffolding mechanism.
-
Data Presentation
Table 1: this compound Kinase Inhibitory Profile
| Kinase | IC50 (nM) | Comments |
| MAP4K4 | 3.7 | Primary target.[1][2] |
| MINK1 | Data not publicly available | Known off-target; highly homologous to MAP4K4.[4] |
| TNIK | Data not publicly available | Known off-target; highly homologous to MAP4K4.[4] |
| Other | Data not publicly available | A broader kinase selectivity profile would be beneficial for data interpretation. |
Table 2: this compound In Vitro and In Vivo Parameters
| Parameter | Value | Species | Comments |
| In Vitro | |||
| Solubility in DMSO | 4 mg/mL (9.86 mM) | N/A | Use fresh DMSO for optimal solubility.[2] |
| In Vivo | |||
| Administration Route | Intraperitoneal (IP) injection | Mouse | Used in neonatal retinal angiogenesis model.[4] |
| Dosing | 25 and 50 mg/kg | Mouse | Dose-dependent effects observed on retinal vascular outgrowth.[4] |
| Bioavailability (F) | 37-47% | Mouse | Reasonable oral exposure.[1] |
| Brain Penetration | Minimal | Mouse | Designed to have low CNS exposure.[4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to determine the effect of this compound on cell viability.[7][8][9][10][11]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assessment using Caspase-3/7 Assay
This protocol is based on a luminescent assay to measure the activity of caspase-3 and -7, key executioner caspases in apoptosis.[12][13][14][15][16]
Materials:
-
Cells of interest
-
White-walled, clear-bottom 96-well plates
-
This compound
-
DMSO (cell culture grade)
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired duration.
-
Allow the plate to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions (typically in a 1:1 volume ratio to the culture medium).
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate reader.
-
Express caspase-3/7 activity as a fold change relative to the vehicle-treated control.
Protocol 3: Analysis of JNK Signaling Pathway by Western Blot
This protocol provides a general workflow for assessing the phosphorylation status of JNK and its downstream target c-Jun.[17][18][19][20]
Materials:
-
Cells of interest
-
This compound
-
DMSO (cell culture grade)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-c-Jun, anti-total-c-Jun, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 13. uib.no [uib.no]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
GNE-495 Technical Support Center: Troubleshooting Aqueous Precipitation
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing precipitation issues encountered with the MAP4K4 inhibitor, GNE-495, in aqueous solutions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues leading to this compound precipitation.
Problem: this compound has precipitated out of my aqueous solution.
Follow these steps to troubleshoot the problem:
Validation & Comparative
Comparative Analysis of GNE-495 and PF-06260933: A Guide for Researchers
A detailed examination of two potent and selective MAP4K4 inhibitors, GNE-495 and PF-06260933, reveals distinct therapeutic potentials stemming from their application in different preclinical models. While both compounds exhibit remarkable biochemical potency against Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), their investigated in vivo efficacy profiles suggest divergent research and development trajectories.
This guide provides a comprehensive comparison of this compound and PF-06260933, presenting key data on their mechanism of action, biochemical and cellular potency, kinase selectivity, and preclinical efficacy. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of the appropriate tool compound for their specific research needs.
Mechanism of Action and Signaling Pathway
Both this compound and PF-06260933 are potent and selective inhibitors of MAP4K4, a serine/threonine kinase that is a member of the Ste20 family.[1][2] MAP4K4 is an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway and is implicated in a variety of cellular processes, including inflammation, cell migration, and apoptosis.[3][4] Inhibition of MAP4K4 by these compounds leads to the downstream suppression of the JNK signaling cascade.[3]
The signaling pathway initiated by MAP4K4 activation and its subsequent inhibition by this compound or PF-06260933 is depicted below.
Biochemical and Cellular Potency
This compound and PF-06260933 exhibit identical in vitro potencies against the MAP4K4 kinase, with a half-maximal inhibitory concentration (IC50) of 3.7 nM.[1][2] However, a notable difference is observed in their cellular potencies, with PF-06260933 having a reported cellular IC50 of 160 nM.[1][2]
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | MAP4K4 | 3.7[1][5] | Not Reported |
| PF-06260933 | MAP4K4 | 3.7[1][6] | 160[1][2] |
Kinase Selectivity
Both compounds have been profiled for their kinase selectivity. While highly selective for MAP4K4, they also demonstrate inhibitory activity against other members of the GCK-IV subfamily of Ste20 kinases, namely Misshapen-like kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK).[7][8]
| Compound | Off-Target Kinases (IC50, nM) |
| This compound | MINK1, TNIK (Inhibition confirmed, specific IC50 values not consistently reported)[8] |
| PF-06260933 | MINK1 (8), TNIK (15)[7] |
Comparative Preclinical Efficacy
The primary distinction between this compound and PF-06260933 lies in their reported preclinical applications and efficacy data. This compound has been primarily investigated in the context of retinal angiogenesis, whereas PF-06260933 has been studied for its effects on vascular inflammation, atherosclerosis, and glucose metabolism.
This compound: Efficacy in Retinal Angiogenesis
In a neonatal mouse model of retinal vascular development, intraperitoneal administration of this compound was shown to dose-dependently delay retinal vascular outgrowth and induce abnormal vascular morphology.[8] These findings suggest a potential therapeutic application for this compound in diseases characterized by pathological retinal angiogenesis.[9]
| Experimental Model | Compound | Dosing | Key Findings |
| Neonatal mouse retinal vascular development | This compound | 25 and 50 mg/kg, intraperitoneally[10] | Dose-dependent delay in retinal vascular outgrowth and induction of abnormal vascular morphology.[8] |
PF-06260933: Efficacy in Atherosclerosis and Diabetes Models
PF-06260933 has demonstrated efficacy in mouse models of atherosclerosis and diabetes. In ApoE-/- mice fed a Western diet, oral administration of PF-06260933 resulted in a significant reduction in atherosclerotic plaque formation (46.0% versus 25.5% in the control group).[1][2] Furthermore, in ob/ob mice, PF-06260933 treatment led to a decrease in fasting blood glucose levels.[7]
| Experimental Model | Compound | Dosing | Key Findings |
| ApoE-/- mice on a Western diet (Atherosclerosis) | PF-06260933 | 10 mg/kg, orally, twice daily for 6 weeks[1] | Significant reduction in plaque formation (46.0% vs 25.5%).[1][2] |
| ob/ob mice (Diabetes) | PF-06260933 | 15 mg/kg[7] | Decrease in fasting blood glucose levels.[7] |
Pharmacokinetic Properties
A limited comparison of the pharmacokinetic properties of this compound and PF-06260933 is possible based on available data. This compound has a reported oral bioavailability (F) of 37-47% in mice.[10] PF-06260933 is orally active and demonstrates suitable pharmacokinetic properties in mouse models to maintain free drug concentrations above the cellular IC50 for 4-6 hours after a 10 mg/kg oral dose.[6]
| Compound | Pharmacokinetic Parameter | Value | Species |
| This compound | Oral Bioavailability (F) | 37-47%[10] | Mouse |
| PF-06260933 | Plasma Exposure | Free drug concentration > cellular IC50 for 4-6h post 10 mg/kg oral dose[6] | Mouse |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of the key in vivo experimental protocols cited in this guide.
This compound: Neonatal Retinal Vascular Development Model
PF-06260933: Atherosclerosis Mouse Model
Conclusion
This compound and PF-06260933 are both highly valuable research tools for investigating the biological roles of MAP4K4. Their identical biochemical potency against MAP4K4 makes them comparable for in vitro studies targeting this kinase. However, their distinct preclinical efficacy profiles highlight their potential for different therapeutic applications. This compound shows promise as a lead compound for the treatment of pathological retinal angiogenesis, while PF-06260933 has demonstrated potential in the context of atherosclerosis and type 2 diabetes. The choice between these two inhibitors will ultimately depend on the specific research question and the biological context being investigated. Further head-to-head comparative studies in a broader range of in vitro and in vivo models would be beneficial to fully elucidate their respective pharmacological profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-06260933 | MAPK | TargetMol [targetmol.com]
- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of GNE-495 and DMX-5804 for In Vivo Research
For researchers in drug development and the life sciences, the selection of a potent and selective kinase inhibitor is a critical step in elucidating cellular signaling pathways and investigating potential therapeutic interventions. GNE-495 and DMX-5804 have emerged as two prominent inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a key regulator of diverse cellular processes. This guide provides an objective, data-driven comparison of these two compounds to aid researchers in making an informed decision for their in vivo studies.
Both this compound and DMX-5804 are potent and selective, orally available inhibitors of MAP4K4, a serine/threonine kinase implicated in a variety of physiological and pathological processes, including angiogenesis, inflammation, and cancer.[1][2] Their utility in preclinical research stems from their ability to probe the in vivo functions of MAP4K4 in various disease models.
Quantitative Data Summary
To facilitate a direct comparison of their biochemical and pharmacokinetic properties, the following tables summarize key quantitative data for this compound and DMX-5804.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Other Notable Kinases Inhibited (pIC50) |
| This compound | MAP4K4 | 3.7[3] | MINK, TNIK[4] |
| DMX-5804 | MAP4K4 | 3[5][6] | MINK1/MAP4K6 (8.18), TNIK/MAP4K7 (7.96)[2][5] |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Route | Oral Bioavailability (F%) | Key Findings |
| This compound | Mouse | PO | 37-47%[3] | Good in vivo profile with low clearance and moderate half-life.[3] Designed to have minimal brain penetration.[4] |
| DMX-5804 | Mouse | PO | Not explicitly stated, but orally active. | Achieved sufficient plasma concentrations to reduce ischemia-reperfusion injury in mice.[7] A pro-drug (DMX-10001) was developed for intravenous administration in larger animals.[8] |
Table 3: Summary of In Vivo Efficacy Studies
| Compound | Disease Model | Animal Model | Key Efficacy Readout |
| This compound | Retinal Angiogenesis | Neonatal Mouse | Dose-dependent delay in retinal vascular outgrowth.[4] |
| Pancreatic Cancer | Mouse | Reduced tumor growth and migration.[9] | |
| DMX-5804 | Cardiac Ischemia-Reperfusion | Mouse | >50% reduction in infarct size.[7][10] |
| Retinal Neuron Regeneration | Mouse | Promoted Müller glia proliferation and transformation into a progenitor-like state.[11] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the application of these inhibitors in a research context, the following diagrams are provided.
Caption: Simplified MAP4K4 signaling pathway and points of inhibition.
References
- 1. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 8. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
GNE-495 Versus Genetic Knockout of MAP4K4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) using GNE-495 versus genetic knockout of MAP4K4. This comparison is supported by experimental data, detailed protocols, and visualizations of the key signaling pathways.
Introduction
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HGK), is a serine/threonine kinase that plays a crucial role in a multitude of biological processes. These include embryonic development, metabolism, inflammation, neural regeneration, angiogenesis, and cancer.[1][2] Given its involvement in various pathologies, MAP4K4 has emerged as a promising therapeutic target.
This guide compares two primary methods for studying and targeting MAP4K4 function: the use of the potent and selective small molecule inhibitor this compound, and the genetic knockout of the Map4k4 gene. Understanding the similarities and differences between these two approaches is critical for designing experiments and interpreting results in the context of drug development and basic research.
Comparison of In Vitro and In Vivo Effects
This compound is a potent and selective inhibitor of MAP4K4 with a reported IC50 of 3.7 nM.[2] Numerous studies have demonstrated that pharmacological inhibition with this compound can effectively recapitulate the phenotypes observed in MAP4K4 genetic knockout models, particularly in the context of angiogenesis and cell migration.[1][2][3]
Effects on Retinal Angiogenesis
Both this compound treatment and genetic knockout of MAP4K4 have been shown to delay retinal vascular outgrowth and induce abnormal vascular morphology in neonatal mouse models.[1][4] This suggests that MAP4K4 activity is essential for normal developmental angiogenesis.
| Parameter | This compound Treatment (50 mg/kg) | Endothelial-specific MAP4K4 Knockout (Cdh5-Cre) | Reference |
| Retinal Vascular Outgrowth | Delayed | Reduced retinal outgrowth | [1][4] |
| Vascular Density | Not explicitly quantified, but abnormal morphology observed | Increased vascular density in the leading edge | [1][4] |
| Vascular Morphology | Abnormal, with an increased number of long membrane protrusions | Abnormal, with altered vessel branching | [1][4] |
Effects on Cell Migration
Studies on collective cell migration have provided a direct comparison between this compound and MAP4K4 knockout, demonstrating that both interventions significantly reduce cell migration speed. This indicates that the kinase activity of MAP4K4 is crucial for this process.
| Parameter | This compound Treatment (1 µM) | MAP4K4 Knockout (sgRNA) | Reference |
| Instantaneous Migration Speed | Reduced in a dose-dependent manner | Significantly reduced | [5] |
| Cluster Protrusion/Retraction Dynamics | Decreased speed of both extensions and retractions | Not explicitly quantified, but overall migration is blocked | [5] |
Effects on Downstream Signaling
MAP4K4 is known to be an upstream regulator of several signaling pathways, most notably the c-Jun N-terminal kinase (JNK) pathway. Both this compound and MAP4K4 knockout have been shown to attenuate JNK phosphorylation, confirming the on-target effect of the inhibitor.
| Parameter | This compound Treatment | MAP4K4 Knockout/Knockdown | Reference |
| JNK Phosphorylation | Blocks phosphorylation of JNK after NGF deprivation | Inhibition of JNK phosphorylation with MAP4K4 silencing | [6][7] |
| c-Jun Phosphorylation | Blocks phosphorylation of c-Jun after NGF deprivation | Not explicitly quantified in the same context | [6] |
Experimental Protocols
Neonatal Mouse Retinal Angiogenesis Model
This model is utilized to assess the effects of this compound or to study the phenotype of MAP4K4 knockout mice on developmental angiogenesis.
Protocol for this compound Administration:
-
Neonatal mouse pups (e.g., CD1 strain) are administered this compound via intraperitoneal (IP) injection daily from postnatal day 1 (P1) to P6.
-
Dosages can range from 25 to 100 mg/kg. A vehicle control (e.g., 10% EtOH, 30% PEG400, 60% 50 mM citrate, pH 3.0) should be used in a parallel group of animals.
-
At P7, the pups are euthanized, and their eyes are enucleated.
-
The retinas are dissected in phosphate-buffered saline (PBS).
-
Retinas are fixed in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.
-
Following fixation, retinas are permeabilized and blocked (e.g., in a solution containing 1% BSA, 0.5% Triton X-100 in PBS).
-
The retinal vasculature is stained with isolectin B4 (e.g., from Griffonia simplicifolia) conjugated to a fluorescent dye (e.g., Alexa Fluor 488) overnight at 4°C.
-
Retinas are washed and flat-mounted on a slide with the photoreceptor side down.
-
Imaging is performed using a confocal microscope.
-
Quantitative analysis of vascular outgrowth (distance from the optic nerve to the vascular front), vascular density, and branching can be performed using software like ImageJ.[1][8]
For MAP4K4 Knockout Mice: The same procedure for retina dissection, staining, and analysis is followed using retinas from endothelial-specific MAP4K4 knockout mice (e.g., Map4k4fl/fl; Cdh5-Cre) and their wild-type littermates at the desired postnatal day.[4]
HUVEC Cell Migration Assays
Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying endothelial cell migration.
-
HUVECs are seeded in a 6-well plate and grown to confluence.
-
A scratch is made in the center of the monolayer using a sterile p200 pipette tip.
-
The cells are washed with PBS to remove debris.
-
The media is replaced with fresh media containing either this compound (e.g., 0.1, 0.3, 1 µM) or vehicle (DMSO). For genetic knockout studies, HUVECs previously transfected with MAP4K4 siRNA or a non-targeting control siRNA are used.
-
Images of the scratch are taken at 0 hours and at various time points thereafter (e.g., 8, 12, 24 hours).
-
The area of the wound is measured at each time point using ImageJ, and the percentage of wound closure is calculated.[9][10]
-
HUVECs are serum-starved for 4-6 hours.
-
Cells are harvested and resuspended in serum-free media.
-
For this compound studies, the inhibitor (e.g., 1 µM) or vehicle is added to the cell suspension. For knockout studies, cells are pre-transfected with siRNA.
-
The lower chamber of a Transwell insert (e.g., 8 µm pore size) is filled with media containing a chemoattractant (e.g., 10% FBS or VEGF).
-
The HUVEC suspension is added to the upper chamber.
-
The plate is incubated for 4-18 hours at 37°C.
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface are fixed with 4% PFA and stained with a dye such as crystal violet.
-
The number of migrated cells is counted in several random fields under a microscope.[11]
Western Blot for JNK Phosphorylation
This protocol is used to assess the effect of this compound or MAP4K4 knockout on the activation of the JNK signaling pathway.
-
Cells (e.g., Dorsal Root Ganglion neurons or HUVECs) are treated with this compound (e.g., 800 nM) or vehicle for a specified time before and during stimulation (e.g., Nerve Growth Factor withdrawal or TNFα treatment). For knockout studies, lysates are prepared from cells with MAP4K4 knocked down via siRNA.
-
Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. (Note: Milk is not recommended for blocking when detecting phosphoproteins due to the presence of casein).
-
The membrane is incubated with a primary antibody against phosphorylated JNK (p-JNK) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane can be stripped and re-probed with an antibody against total JNK to normalize for protein loading.
-
Densitometry analysis is performed to quantify the relative levels of p-JNK.[6][12]
MAP4K4 Signaling Pathway
MAP4K4 is a key regulator of multiple signaling cascades. It can be activated by various upstream signals, including TNFα. Downstream, MAP4K4 can activate several pathways, including the JNK and Hippo pathways, and can also phosphorylate other kinases like Mixed-Lineage Kinase 3 (MLK3). These pathways, in turn, regulate a wide array of cellular functions such as proliferation, apoptosis, migration, and inflammation.
MAP4K4 Signaling Pathway and Points of Intervention.
Conclusion
Both the pharmacological inhibitor this compound and genetic knockout are valuable tools for studying the function of MAP4K4. This compound offers the advantage of acute, dose-dependent, and reversible inhibition, making it suitable for preclinical studies and for dissecting the temporal aspects of MAP4K4 signaling. Genetic knockout, on the other hand, provides a complete and sustained loss of function, which is ideal for studying the developmental roles of MAP4K4 and for validating the specificity of pharmacological agents. The strong correlation between the phenotypes observed with this compound and MAP4K4 knockout provides a high degree of confidence in the on-target effects of this inhibitor and supports its use as a chemical probe to explore the therapeutic potential of MAP4K4 inhibition. Researchers should carefully consider the specific experimental question and the inherent advantages and limitations of each approach when designing their studies.
References
- 1. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Design of this compound, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protein-cell.net [protein-cell.net]
- 6. jneurosci.org [jneurosci.org]
- 7. MAP4K4/JNK Signaling Pathway Stimulates Proliferation and Suppresses Apoptosis of Human Spermatogonial Stem Cells and Lower Level of MAP4K4 Is Associated with Male Infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mouse retina in 3D: quantification of vascular growth and remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transplantation of HUVECs with genetically modified Nogo-B accelerates wound-healing in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Cross-Validation of GNE-495: A Comparative Analysis with Alternative MAP4K4 and p38 MAPK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the MAP4K4 inhibitor GNE-495 against other relevant inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes associated signaling pathways to facilitate informed decisions in research and development.
This compound is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] MAP4K4 is implicated in a variety of cellular processes, including inflammation, angiogenesis, and cancer progression.[4][5][6] This guide compares the biochemical and cellular activity of this compound with PF-06260933, another MAP4K4 inhibitor, and Doramapimod (BIRB 796), an inhibitor of the downstream p38 MAPK pathway.
Comparative Efficacy and Selectivity of Kinase Inhibitors
The following table summarizes the in vitro potency of this compound and comparable inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | IC50 (nM) | Other Notable Targets (IC50 in nM) | Reference |
| This compound | MAP4K4 | 3.7 | MINK, TNIK (data not specified) | [5][6] |
| PF-06260933 | MAP4K4 | 3.7 (kinase assay), 160 (cellular assay) | MINK1 (8), TNIK (15) | [2][3][7] |
| Doramapimod (BIRB 796) | p38α MAPK | 38 | p38β (65), p38γ (200), p38δ (520), B-Raf (83) | [1][8] |
Pharmacokinetic Profiles
A comparison of the available pharmacokinetic parameters is crucial for evaluating the in vivo suitability of these inhibitors.
| Inhibitor | Species | Route of Administration | Oral Bioavailability (F%) | Key Findings | Reference |
| This compound | Mouse | Oral | 37-47 | Good in vivo profile with low clearance and moderate half-life. | [9] |
| PF-06260933 | Mouse | Oral | Not specified | Suitable PK properties for in vivo diabetes models. Plasma concentrations above cell IC50 for 4-6 hours post-dose. | [10][11] |
| Doramapimod (BIRB 796) | Not specified | Oral | Orally available | Potent anti-inflammatory properties in animal models. | [4] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: MAP4K4 signaling cascade and points of inhibition by this compound, PF-06260933, and Doramapimod.
Caption: Experimental workflow for the in vivo retinal angiogenesis model used to evaluate this compound.
Caption: Workflow for the in vitro endothelial permeability assay to assess the effects of PF-06260933.
Detailed Experimental Protocols
In Vivo Retinal Angiogenesis Model (for this compound)
This protocol is adapted from studies evaluating the in vivo efficacy of this compound in a mouse model of oxygen-induced retinopathy (OIR).[12][13][14]
-
Animal Model: Neonatal C57BL/6 mice and their nursing dam are exposed to 75% oxygen from postnatal day 7 (P7) to P12. At P12, the mice are returned to normal room air (21% oxygen) to induce relative hypoxia and subsequent neovascularization.
-
Inhibitor Administration: On P12, neonatal mice are administered this compound via intraperitoneal (IP) injection at doses of 25 mg/kg or 50 mg/kg. A vehicle control group receives IP injections of the vehicle solution.
-
Tissue Collection and Preparation: At P17, the mice are euthanized, and their eyes are enucleated. The retinas are carefully dissected in phosphate-buffered saline (PBS).
-
Immunohistochemistry: The retinas are fixed in 4% paraformaldehyde, permeabilized with Triton X-100, and stained with isolectin B4 conjugated to a fluorescent probe (e.g., Alexa Fluor 488) to visualize the retinal vasculature.
-
Imaging and Quantification: The stained retinal flat mounts are imaged using a fluorescence microscope. The area of neovascularization is quantified using image analysis software (e.g., ImageJ) and normalized to the total retinal area.
-
Statistical Analysis: The extent of neovascularization in the this compound-treated groups is compared to the vehicle-treated control group using an appropriate statistical test, such as a t-test or ANOVA.
In Vitro Endothelial Permeability Assay (for PF-06260933)
This protocol describes a general method for assessing endothelial barrier function in vitro, as has been used to evaluate PF-06260933.[15][16][17][18]
-
Cell Culture: Human aortic endothelial cells (HAECs) are seeded onto the porous membrane of Transwell inserts (e.g., 0.4 µm pore size) placed in a multi-well plate. The cells are cultured in endothelial growth medium until they form a confluent and tight monolayer, which can be verified by measuring transendothelial electrical resistance (TEER).
-
Inhibitor Pre-treatment: The endothelial monolayer is pre-incubated with various concentrations of PF-06260933 or a vehicle control for a specified period (e.g., 1 hour).
-
Induction of Permeability: To induce endothelial permeability, a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) is added to the upper chamber of the Transwell insert and incubated for a defined duration (e.g., 4-6 hours).
-
Permeability Measurement: A high molecular weight dextran conjugated to a fluorescent marker (e.g., FITC-dextran) is added to the upper chamber. After a further incubation period, samples are collected from the lower chamber.
-
Quantification: The fluorescence intensity of the samples from the lower chamber is measured using a fluorescence plate reader. The amount of fluorescent dextran that has passed through the endothelial monolayer is indicative of its permeability.
-
Data Analysis: The permeability in the PF-06260933-treated groups is compared to the TNF-α-stimulated control group to determine the inhibitor's effect on preventing endothelial barrier disruption.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF06260933 — TargetMol Chemicals [targetmol.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. PF06260933 Datasheet DC Chemicals [dcchemicals.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. The Mouse Retina as an Angiogenesis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tvst.arvojournals.org [tvst.arvojournals.org]
- 15. cellbiologics.net [cellbiologics.net]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GNE-495 and Other Kinase Inhibitors in Targeting MAP4K4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of GNE-495 with other notable kinase inhibitors targeting Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The content is structured to offer an objective analysis of performance based on publicly available experimental data, aiding researchers in the selection of appropriate chemical tools for their studies.
Introduction to MAP4K4 and its Inhibitors
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. These include the regulation of cell migration, proliferation, and apoptosis. Its involvement in signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway has implicated it in various pathological conditions, including cancer and inflammatory diseases. Consequently, MAP4K4 has emerged as a promising therapeutic target, leading to the development of several small molecule inhibitors.
This guide focuses on this compound, a potent and selective MAP4K4 inhibitor, and compares its biochemical and cellular activity with other well-characterized MAP4K4 inhibitors: PF-06260933, DMX-5804, and F389-0746. An early tool compound from Genentech, Compound 29, is also included for historical context.
Data Presentation: Biochemical Potency and Selectivity
The following table summarizes the in vitro biochemical potency of the selected inhibitors against MAP4K4 and the closely related kinases, MINK1 (MAP4K6) and TNIK (MAP4K7), providing an insight into their selectivity profiles.
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| This compound | MAP4K4 | 3.7 | [1] |
| MINK1 | 5.2 | [2] | |
| TNIK | 4.8 | [2][3] | |
| PF-06260933 | MAP4K4 | 3.7 | [4] |
| MINK1 | 8 | [5] | |
| TNIK | 13 | [5] | |
| DMX-5804 | MAP4K4 | 3 | [6][7] |
| MINK1/MAP4K6 | pIC50: 8.18 | [6][7] | |
| TNIK/MAP4K7 | pIC50: 7.96 | [6][7][8] | |
| F389-0746 | MAP4K4 | 120.7 | [9][10] |
| (High selectivity across a panel of 81 kinases) | [9] | ||
| Compound 29 | MAP4K4 | Low nanomolar | [11][12] |
Note: IC50 values are highly dependent on the specific assay conditions. The data presented here is compiled from various sources and should be considered for comparative purposes. pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)
The Z'-LYTE™ kinase assay is a fluorescence resonance energy transfer (FRET)-based method for measuring kinase activity.
Principle: The assay utilizes a synthetic peptide substrate with a donor fluorophore (Coumarin) and an acceptor fluorophore (Fluorescein). Kinase-mediated phosphorylation of the peptide protects it from proteolytic cleavage. In the presence of a development reagent (protease), only the non-phosphorylated peptides are cleaved, disrupting FRET and leading to an increase in the Coumarin emission. The ratio of Coumarin to Fluorescein emission is proportional to the extent of phosphorylation.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase (e.g., recombinant human MAP4K4), the FRET peptide substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound) to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Development: Add the development reagent (protease) to each well.
-
Detection: Incubate at room temperature for 60 minutes to allow for proteolytic cleavage of the non-phosphorylated substrate.
-
Data Acquisition: Read the fluorescence of Coumarin (excitation ~400 nm, emission ~445 nm) and Fluorescein (excitation ~400 nm, emission ~520 nm) using a suitable plate reader.
-
Data Analysis: Calculate the emission ratio (Coumarin/Fluorescein). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14][15][16]
HUVEC Migration Assay (Wound Healing Assay)
This assay assesses the effect of kinase inhibitors on the migration of Human Umbilical Vein Endothelial Cells (HUVECs).
Principle: A "wound" or scratch is created in a confluent monolayer of HUVECs. The ability of the cells to migrate and close the wound over time is monitored. Inhibitors of cell migration will delay or prevent wound closure.
Protocol:
-
Cell Seeding: Seed HUVECs in a multi-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a uniform scratch in the cell monolayer using a sterile pipette tip.
-
Inhibitor Treatment: Wash the wells to remove detached cells and add fresh medium containing the test inhibitor at various concentrations. Include a vehicle control.
-
Image Acquisition: Capture images of the wound at time zero and at subsequent time points (e.g., every 4-8 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure relative to the initial wound area. Compare the wound closure rates between inhibitor-treated and control wells.[17]
Western Blotting for Phosphorylated Downstream Targets
This technique is used to detect the phosphorylation status of downstream effectors of the MAP4K4 signaling pathway, such as c-Jun.
Principle: Cell lysates are subjected to gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with antibodies specific for the phosphorylated form of the target protein (e.g., phospho-c-Jun).
Protocol:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specified period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., rabbit anti-phospho-c-Jun) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-c-Jun) to normalize for protein loading.[18][19][20]
Mandatory Visualization
MAP4K4 Signaling Pathway
Caption: Simplified MAP4K4 signaling cascade leading to downstream effects.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for determining inhibitor potency using a FRET-based kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons | Journal of Neuroscience [jneurosci.org]
- 4. MAP4K4 mediates the SOX6-induced autophagy and reduces the chemosensitivity of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF06260933 — TargetMol Chemicals [targetmol.com]
- 6. DMX-5804 | MAP4K inhibitor | CAS 2306178-56-1 | Buy DMX-5804 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Z'-LYTE 激酶检测试剂盒 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. Z'-LYTE Reactivity Table | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Consensus guidelines for the use and interpretation of angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. mesoscale.com [mesoscale.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
GNE-495: A Comparative Analysis of a Potent and Selective MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase panel screening results for GNE-495, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The information is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential applications of this compound. While complete kinome scan data for this compound and its comparators is not publicly available in comprehensive tabular format, this guide compiles available data on its primary target potency and key off-target activities, alongside relevant competitor information.
Introduction to this compound
This compound is a small molecule inhibitor targeting MAP4K4, a member of the Ste20-like kinase family. MAP4K4 is implicated in various cellular processes, including inflammation, cell migration, and angiogenesis. Its role in disease has made it an attractive target for therapeutic intervention. This compound was developed as a potent and selective tool to probe MAP4K4 function and for potential therapeutic development.
Comparative Kinase Inhibition Profile
The following table summarizes the available inhibitory activity of this compound against its primary target, MAP4K4, and compares it with other known kinase inhibitors, PF-06260933 (another MAP4K4 inhibitor) and GDC-0879 (a B-Raf inhibitor). It is important to note that a comprehensive head-to-head kinome scan is not available in the public domain. The data presented is compiled from various sources.
| Compound | Primary Target | IC50 (nM) | Key Off-Targets and Notes |
| This compound | MAP4K4 | 3.7 | Described as highly selective. Full kinome scan data is not publicly available. |
| PF-06260933 | MAP4K4 | 3.7[1][2] | Also a potent MAP4K4 inhibitor, often used as a comparator. Full kinome scan data is not publicly available. |
| GDC-0879 | B-Raf (V600E) | 0.13[3][4] | Highly selective for B-Raf. At 1 µM, it showed >90% inhibition against RAF kinases and >50% against CSNK1D in a panel of 140 kinases.[5] |
Experimental Protocols
The inhibitory activity of kinase inhibitors is typically determined using in vitro kinase assays. A common and robust method is the radiometric kinase assay , which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Representative Radiometric Kinase Assay (Filter-Binding) Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest (e.g., MAP4K4), a specific peptide or protein substrate, and the test compound (e.g., this compound) at various concentrations in a suitable kinase buffer.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.
-
Separation: The reaction mixture is spotted onto a phosphocellulose filter membrane (e.g., P81 paper).[6] The filter specifically binds the phosphorylated substrate, while the unreacted radiolabeled ATP is washed away.
-
Washing: The filter is washed multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound radiolabeled ATP.[6]
-
Detection: The amount of radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, is quantified using a scintillation counter or a phosphorimager.[6]
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (vehicle-treated) reaction. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
MAP4K4 Signaling Pathway
MAP4K4 is an upstream kinase involved in the c-Jun N-terminal kinase (JNK) signaling cascade, which plays a role in cellular responses to stress, inflammation, and apoptosis.[7][8][9]
Caption: Simplified MAP4K4 signaling pathway leading to JNK activation.
Experimental Workflow for Kinase Panel Screening
The following diagram illustrates a typical workflow for screening a compound against a panel of kinases using a radiometric filter-binding assay.
Caption: Workflow of a radiometric kinase panel screening assay.
References
- 1. PF-06260933 | MAPK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe GDC-0879 | Chemical Probes Portal [chemicalprobes.org]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GNE-495: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of the MAP4K4 inhibitor, GNE-495, this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This guide provides specific instructions for the disposal of this compound in its various forms, including solid powder and solutions.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn at all times.[1] Ensure adequate ventilation to avoid the inhalation of dust or aerosols.[1] In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1]
This compound Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[1]
Step 1: Waste Identification and Segregation
Properly identify and label all waste containing this compound. Waste should be segregated based on its physical state (solid or liquid) and the solvents used.
-
Solid this compound Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
This compound in Organic Solvents (e.g., DMSO): Solutions of this compound in dimethyl sulfoxide (DMSO) or other organic solvents should be collected in a designated, labeled container for flammable or organic solvent waste.[2][3] Do not mix with other waste streams like halogenated solvents unless permitted by your institution's waste management guidelines.
-
Aqueous Solutions Containing this compound: While some dilute aqueous solutions of certain chemicals can be disposed of down the drain, this is not recommended for this compound due to its bioactive nature.[1][4] Collect all aqueous solutions containing this compound in a labeled container for aqueous chemical waste.
Step 2: Waste Container Management
Use appropriate, leak-proof containers for waste collection.[5][6] Plastic containers are often preferred for their durability.[6] Ensure that containers are kept securely closed except when adding waste.[1][6] All containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound," along with the solvent used.
Step 3: Storage of this compound Waste
Store this compound waste in a designated and properly marked satellite accumulation area within the laboratory.[1][6] This area should be at or near the point of waste generation. Ensure that incompatible waste types are stored separately to prevent accidental reactions.[1]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to schedule a pickup for the this compound waste.[6] Do not attempt to treat or neutralize the chemical waste unless you have a specifically approved and validated protocol for the deactivation of this compound.
Summary of this compound Handling and Storage Data
| Parameter | Information | Source |
| Chemical Name | 8-amino-N-[1-(cyclopropylcarbonyl)-3-azetidinyl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide | [5] |
| CAS Number | 1449277-10-4 | [1][5] |
| Molecular Formula | C22H20FN5O2 | [1][5] |
| Molecular Weight | 405.42 | [1] |
| Appearance | Light yellow to yellow solid | [6] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [6] |
| Storage (In Solvent) | -80°C for 1 year, -20°C for 6 months | [6] |
This compound Disposal Workflow
Caption: this compound Disposal Decision Workflow.
Experimental Protocols
As of the current information, there are no publicly available and validated experimental protocols for the chemical deactivation or neutralization of this compound for disposal purposes. Therefore, the recommended procedure is to handle it as hazardous chemical waste through a certified waste management provider.
By adhering to these guidelines, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment, thereby fostering a culture of safety and building trust in operational practices.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
